2,7-Dibromo-9,9-diphenyl-9H-fluorene
Description
Properties
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186259-63-2 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,7-Dibromo-9,9-diphenyl-9H-fluorene: Properties, Synthesis, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the field of organic electronics. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its primary applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Core Properties
This compound is a polyaromatic hydrocarbon characterized by a central fluorene core with bromine substituents at the 2 and 7 positions and two phenyl groups at the 9 position.[1] Its chemical structure lends itself to further functionalization, making it a versatile intermediate in the synthesis of advanced materials.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 186259-63-2 | [4] |
| Molecular Formula | C25H16Br2 | [4][5] |
| Molecular Weight | 476.20 g/mol | [5] |
| Appearance | White to light yellow or light orange powder/crystal | [5] |
| Melting Point | 279-281 °C | [1][5] |
| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.548 g/cm³ (Predicted) | [1][5] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][5] |
Safety and Handling
It is important to handle this compound with appropriate safety precautions. The compound is associated with the following hazards:
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on available data and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling.
Synthesis Methodology
The synthesis of this compound is not extensively detailed in readily available literature, however, a general approach can be inferred from the synthesis of related fluorene derivatives. A common strategy involves the bromination of the 9,9-diphenyl-9H-fluorene precursor. Alternatively, the fluorene core can be constructed from pre-brominated aromatic precursors.
Below is a conceptual workflow for a plausible synthetic route.
Applications in Organic Electronics
The primary application of this compound is as a versatile building block for the synthesis of organic semiconductors.[6] Its rigid, planar fluorene core provides good thermal stability and charge transport properties. The bromine atoms at the 2 and 7 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various functional groups.[2] This enables the fine-tuning of the electronic and photophysical properties of the resulting molecules for specific applications.
Role in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound are frequently used to create materials for various layers within the device stack. The introduction of the bulky, non-coplanar 9,9-diphenyl groups helps to prevent aggregation and improve the solubility and morphological stability of the resulting polymers.
This compound is a precursor for materials used in:
-
Electron Transport Layers (ETL): The fluorene structure possesses inherent electron-transporting capabilities, which can be enhanced through chemical modification.[3][7]
-
Host Materials: For both fluorescent and phosphorescent emitters, the high triplet energy of the fluorene core makes its derivatives suitable hosts.
-
Emissive Layers (EML): Through reactions that replace the bromine atoms, the compound can be converted into various colored light-emitting materials.[3]
The following diagram illustrates the logical flow from the starting material to its application in a simplified OLED structure.
References
- 1. 186259-63-2|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,7-Dibromofluorene(16433-88-8) 1H NMR [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromo-9,9-diphenyl-9H-fluorene is a key organic intermediate, primarily utilized in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other organic electronic applications.[1][2] Its fluorene core provides a rigid, planar structure conducive to efficient charge transport, while the bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications through cross-coupling reactions. The diphenyl substitution at the 9-position enhances the material's thermal stability and influences its morphological properties.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 186259-63-2 | [2] |
| Molecular Formula | C₂₅H₁₆Br₂ | [2][3] |
| Molecular Weight | 476.21 g/mol | [3] |
| Melting Point | 279-281 °C | [2][3] |
| Appearance | White to light yellow powder/crystal | [3] |
Experimental Protocols
The following sections detail the standard methodologies for characterizing the photophysical and electrochemical properties of fluorene derivatives, including this compound.
Synthesis of this compound
A common synthetic route to 9,9-diarylfluorenes involves the reaction of the corresponding fluorenone with an excess of an aryl Grignard or aryllithium reagent, followed by an acid-catalyzed dehydration. For this compound, the synthesis would typically start from 2,7-dibromo-9-fluorenone.
dot
Caption: Synthetic workflow for this compound.
Photophysical Characterization
1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorption (λmax), which correspond to electronic transitions within the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorene derivative in a UV-transparent solvent (e.g., spectroscopic grade tetrahydrofuran (THF), dichloromethane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette containing the pure solvent. Subsequently, measure the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm). The wavelength at which the highest absorbance is observed is the λmax.
-
2. Fluorescence Spectroscopy
-
Objective: To measure the emission spectrum, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).
-
Methodology:
-
Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Instrumentation: Employ a spectrofluorometer.
-
Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and record the emission spectrum over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the λem.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield and an absorption profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
dot
References
Synthesis and Characterization of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. Due to its unique photophysical properties, this compound is a valuable building block for organic light-emitting diodes (OLEDs), organic semiconductors, and organic solar cells.[1] This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and a summary of its characteristic analytical data.
Introduction
This compound is a polyaromatic hydrocarbon featuring a fluorene core functionalized with two bromine atoms at the 2 and 7 positions and two phenyl groups at the 9 position.[1] The introduction of the bulky 9,9-diphenyl groups enhances the solubility and thermal stability of the fluorene unit, while the bromine atoms provide reactive sites for further functionalization through cross-coupling reactions.[1] These characteristics make it an important precursor for the synthesis of a wide range of conjugated polymers and small molecules with tailored optoelectronic properties, particularly for use as electron transport layer (ETL) materials in OLEDs.[1]
Synthesis
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Bromination of 9,9-Diphenyl-9H-fluorene
This protocol is a representative procedure based on the bromination of similar fluorene derivatives. Optimization may be required to achieve the highest yield and purity.
Materials:
-
9,9-Diphenyl-9H-fluorene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-diphenyl-9H-fluorene (1.0 eq.) in anhydrous DMF or CCl₄.
-
Protect the reaction from light and slowly add N-bromosuccinimide (2.2 eq.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with dichloromethane. If CCl₄ is used, proceed to the next step.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white to off-white solid.
Characterization
The synthesized this compound should be characterized by various analytical techniques to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₆Br₂ | [2] |
| Molecular Weight | 476.21 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 279-281 °C | [2] |
| CAS Number | 186259-63-2 | [2] |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected data based on its structure and data from analogous compounds are presented below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region. The symmetry of the 2,7-disubstituted fluorene core simplifies the spectrum.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 | d | 2H | Aromatic protons adjacent to the bromine atoms |
| ~ 7.5 | d | 2H | Aromatic protons |
| ~ 7.4 | s | 2H | Aromatic protons |
| ~ 7.2-7.3 | m | 10H | Phenyl group protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the quaternary and methine carbons of the fluorene and phenyl groups.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 | C9 carbon and other quaternary carbons of the fluorene core |
| ~ 140-145 | Quaternary carbons of the phenyl groups |
| ~ 120-135 | Aromatic CH carbons |
| ~ 65 | C9 carbon (if not in the 150-155 range) |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak with a characteristic isotopic pattern for a compound containing two bromine atoms.
| m/z | Fragment | Notes |
| ~ 474, 476, 478 | [M]⁺ | Molecular ion with isotopic pattern for Br₂ |
| ~ 395, 397 | [M - Br]⁺ | Loss of one bromine atom |
| ~ 318 | [M - 2Br]⁺ | Loss of both bromine atoms |
| ~ 77 | [C₆H₅]⁺ | Phenyl group fragment |
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical progression from starting material to a fully characterized final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic protocol offers a viable route for the preparation of this important building block. The characterization data presented, based on known properties and spectroscopic data of related compounds, provides a solid foundation for the identification and quality control of the synthesized material. This information is intended to support researchers and professionals in the fields of materials science and drug development in their efforts to design and synthesize novel functional organic materials.
References
Spectroscopic Elucidation of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,7-Dibromo-9,9-diphenyl-9H-fluorene. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are working with or have an interest in fluorene-based compounds.
Introduction
This compound is a halogenated aromatic compound featuring a fluorene core functionalized with two bromine atoms at the 2 and 7 positions and two phenyl groups at the 9-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Accurate characterization of its spectral properties is crucial for its identification, purity assessment, and the prediction of its behavior in chemical reactions and material applications.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of directly published experimental spectra for this compound in the searched literature, the following tables present predicted chemical shifts based on the analysis of closely related fluorene derivatives. These values serve as a reference for the anticipated spectral features of the target molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene core and the phenyl substituents. The symmetry of the 2,7-dibromofluorene moiety simplifies the spectrum for the fluorene core protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-8 | ~ 7.5 - 7.6 | d | ~ 8.0 |
| H-3, H-6 | ~ 7.4 - 7.5 | dd | ~ 8.0, ~1.8 |
| H-4, H-5 | ~ 7.2 - 7.3 | d | ~ 1.8 |
| Phenyl Protons (ortho, meta, para) | ~ 7.1 - 7.4 | m | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity is abbreviated as: d = doublet, dd = doublet of doublets, m = multiplet.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-9 | ~ 65 - 67 |
| C-2, C-7 (C-Br) | ~ 121 - 123 |
| Aromatic C-H (Fluorene) | ~ 120 - 132 |
| Aromatic C-H (Phenyl) | ~ 126 - 130 |
| Quaternary C (Fluorene) | ~ 139 - 153 |
| Quaternary C (Phenyl) | ~ 140 - 145 |
Note: The chemical shifts are referenced to the solvent peak.
Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar aromatic compounds.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts slightly.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
3.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS can be used as a reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for referencing.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in signal assignment.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the NMR data, the molecular structure of this compound with the standard atom numbering convention is provided below.
Caption: Molecular structure of this compound.
This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses for definitive characterization.
Unveiling the Structural Architecture of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Crystallographic Guide
For Immediate Release – This technical guide provides a comprehensive overview of the crystal structure of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed crystallographic data, experimental protocols, and structural visualizations to support further research and application.
The structural elucidation of this compound is critical for understanding its physicochemical properties and for the rational design of novel materials with tailored functionalities. The data presented herein is derived from a single-crystal X-ray diffraction study of a metal-organic framework incorporating the title compound, providing valuable insights into its molecular conformation and packing within a crystalline lattice.
Crystallographic Data Summary
The following tables summarize the key crystallographic data and refinement parameters for the crystal structure containing this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C44H29In2NO12 |
| Formula Weight | 993.32 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | Not explicitly stated |
| b | 13.279 (7) Å |
| c | 18.002 (10) Å |
| α | Not explicitly stated |
| β | 75.80 (2) ° |
| γ | 81.05 (2) ° |
| Volume | Not explicitly stated |
| Z | Not explicitly stated |
| Calculated Density | 1.282 g/cm³ |
| Absorption Coefficient | Not explicitly stated |
| F(000) | 988.0 |
| Data Collection | |
| Index Ranges | -17 ≤ k ≤ 17, -23 ≤ l ≤ 24 |
| Reflections Collected | 40762 |
| Independent Reflections | Not explicitly stated |
| Completeness to θ = 24.995° | 100% |
| Refinement | |
| Refinement Method | Not explicitly stated |
| Data / Restraints / Parameters | 12768 / 0 / 516 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I > 2σ(I)] | Not explicitly stated |
| R indices (all data) | R1 = 0.0738, wR2 = 0.1591 |
| Largest Diff. Peak and Hole | 1.76 and -1.05 e/ų |
| CCDC Deposition Number | 1953705[1] |
Experimental Protocols
The synthesis and crystallization of the material containing this compound, followed by its structural analysis, involved the following key experimental procedures.
Synthesis of this compound
The synthesis of the title compound was achieved through a multi-step process. Initially, 2,7-Dibromofluorenone was prepared by the bromination of fluorenone.[1] Subsequently, the synthesis proceeded to form 2,7-dibromo-9-phenyl-9H-fluoren-9-ol.[1] In the final step, a solution of 2,7-dibromo-9-phenyl-9H-fluoren-9-ol in benzene was treated with trifluoromethanesulfonic acid (CF3SO3H) and heated at reflux.[1] The crude product was purified by silica-gel column chromatography using hexane as the eluent to yield pure 2,7-dibromo-9,9'-diphenyl-9H-fluorene as an off-white solid.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The data collection and structure refinement were carried out as previously described in the supporting literature.[1] During the refinement process, hydrogen atoms were fixed at geometrically calculated positions and treated as riding on their parent non-hydrogen atoms.[1] All non-hydrogen atoms were subjected to anisotropic refinement.[1] To address the issue of highly disordered solvent molecules within the pores of the metal-organic framework, the solvent mask procedure in OLEX2 was applied.[1]
Visualizations
The following diagrams illustrate the logical workflow of the crystallographic analysis and the molecular structure of this compound.
References
Solubility of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2,7-Dibromo-9,9-diphenyl-9H-fluorene in common organic solvents, including detailed experimental protocols and workflow visualizations.
Core Executive Summary
Qualitative assessments indicate that this compound, owing to its largely nonpolar, aromatic structure, exhibits good solubility in common non-polar and polar aprotic organic solvents such as chlorinated hydrocarbons (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and ethers (tetrahydrofuran). Conversely, it is expected to have poor solubility in polar protic solvents like alcohols and water. This guide presents a comprehensive overview of the expected solubility trends and provides researchers with the necessary methodologies to determine precise quantitative solubility data for their specific applications.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, a study on a closely related analogue, 9,9-Dihexyl-2,7-dibromofluorene, provides significant insights into the expected solubility behavior in a range of common organic solvents. The study, published in the Journal of Chemical & Engineering Data, determined the solubility of this compound in twelve different solvents at various temperatures.[1] While the dihexyl chains at the 9-position will influence the absolute solubility values compared to the diphenyl groups in the target compound, the general trends across solvent polarities are expected to be similar.
The following table summarizes the solvents in which the solubility of 9,9-Dihexyl-2,7-dibromofluorene was determined and can serve as a guide for solvent selection for this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the specific solubility of this compound in their solvents of interest.
| Solvent | Type | Expected Solubility Trend for this compound |
| Toluene | Aromatic Hydrocarbon | High |
| Chloroform | Chlorinated | High |
| Dichloromethane | Chlorinated | High |
| Tetrahydrofuran (THF) | Ether | High |
| 1,4-Dioxane | Ether | Moderate to High |
| Ethyl Acetate | Ester | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate |
| n-Butanol | Alcohol (Protic) | Low |
| Isopropanol | Alcohol (Protic) | Low |
| Ethanol | Alcohol (Protic) | Very Low |
| Methanol | Alcohol (Protic) | Very Low |
| n-Hexane | Aliphatic Hydrocarbon | Low to Moderate |
Experimental Protocols
Accurate determination of solubility is crucial for various stages of research and development, including reaction condition optimization, purification, and formulation. The following are detailed methodologies for quantitatively determining the solubility of this compound.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue drying until a constant weight of the dried solute is achieved.
-
Accurately weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Protocol 2: UV-Vis Spectrophotometry for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.
Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specific temperature.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
The same materials for preparing a saturated solution as in the gravimetric method.
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).
-
After equilibration and settling, carefully withdraw a sample of the supernatant and filter it using a syringe filter.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of solubility using either the gravimetric or UV-Vis spectrophotometry method.
Caption: A generalized workflow for determining the solubility of a solid compound.
Logical Relationship in Solvent Selection
The selection of an appropriate solvent is guided by the principle of "like dissolves like". The following diagram illustrates the logical relationship between the properties of this compound and suitable solvent classes.
Caption: Logical guide for solvent selection based on solute properties.
References
Thermal Stability and Degradation of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. Understanding the thermal properties of this compound is critical for its application in high-temperature processing, long-term device stability, and pharmaceutical formulation.
Thermal Properties
The thermal stability of this compound is a crucial parameter for its use in applications such as organic light-emitting diodes (OLEDs), where high-temperature deposition processes are common. The introduction of bulky, rigid phenyl groups at the 9-position of the fluorene core generally enhances thermal and morphological stability.[1]
Table 1: Thermal Data of this compound and Related Compounds
| Compound | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) (5% weight loss) | Glass Transition Temp. (Tg) (°C) | Reference |
| This compound | 279 - 281 | Not Reported | Not Reported | Vendor Data |
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | 177 - 181 | Not Reported | Not Reported | |
| 2,7-Dibromo-9-fluorenone | 203 - 205 | Not Reported | Not Reported | [2] |
| Ter(9,9-diarylfluorene)s | - | High | Highly variable | [1] |
| Poly(9,9-di-n-octyl-2,7-fluorene) | - | ~450 | - | Inferred from related polymer studies |
Note: Data for related compounds is provided for comparative purposes. The absence of a reported Tg for crystalline compounds like this compound is expected.
Experimental Protocols
The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum pan.
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
A temperature program is set, typically a linear ramp from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600-800°C) at a heating rate of 10°C/min.
-
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) if the material is amorphous or semi-crystalline.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
A temperature program is established, which usually includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:
-
Heat from 25°C to 300°C at 10°C/min.
-
Hold isothermally for 5 minutes.
-
Cool to 25°C at 10°C/min.
-
Heat from 25°C to 300°C at 10°C/min.
-
-
-
Data Acquisition: The heat flow to the sample and reference pans is measured as a function of temperature.
-
Data Analysis:
-
The melting point (Tm) is determined from the peak of the endothermic transition in the heating scan.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve.
-
Degradation Pathway
The thermal degradation of brominated aromatic compounds, such as this compound, can proceed through several pathways, particularly at elevated temperatures. While a definitive study on the specific degradation mechanism of this compound is not available, insights can be drawn from the behavior of related brominated flame retardants and polybrominated diphenyl ethers.
The primary degradation pathway is expected to involve the cleavage of the carbon-bromine (C-Br) bonds. This can occur through homolytic cleavage to form bromine radicals and an aryl radical. These reactive species can then participate in a series of subsequent reactions.
Potential Degradation Steps:
-
C-Br Bond Cleavage: The initial and rate-determining step is likely the breaking of the C-Br bond, which is the weakest bond in the aromatic part of the molecule.
-
Hydrogen Abstraction: The resulting aryl radical can abstract a hydrogen atom from a nearby molecule, leading to the formation of a debrominated fluorene derivative.
-
Radical Combination: Aryl radicals can combine to form higher molecular weight oligomers or polymeric materials.
-
Reaction with Oxygen: If the degradation occurs in the presence of oxygen, oxidative processes can lead to the formation of brominated phenols and, through intramolecular cyclization, potentially polybrominated dibenzofurans. The formation of such toxic byproducts is a significant concern in the degradation of brominated flame retardants.[3]
References
2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Core Monomer for High-Performance Conjugated Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced conjugated polymers for organic electronics. This document details the monomer's properties, synthesis, polymerization methodologies, and the characteristics of the resulting polymers, with a focus on their application in Organic Light-Emitting Diodes (OLEDs).
Monomer Profile: this compound
This compound is a fluorene derivative characterized by bromine atoms at the 2 and 7 positions and two phenyl groups at the 9 position.[1] This specific substitution pattern provides a unique combination of properties that make it an excellent monomer for conjugated polymers. The bulky phenyl groups at the 9-position enhance the solubility and processability of the resulting polymers and prevent intermolecular aggregation, which can quench fluorescence.[1] The bromine atoms at the 2 and 7 positions serve as reactive sites for various cross-coupling reactions, enabling the formation of high molecular weight polymers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 186259-63-2 | [1] |
| Molecular Formula | C₂₅H₁₆Br₂ | [1] |
| Molecular Weight | 476.21 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 279-281 °C | [1] |
| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.548 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like THF and Chloroform | Inferred from polymer solubility |
Synthesis of the Monomer
Experimental Protocol: Synthesis of this compound (Adapted from similar syntheses)
Materials:
-
9,9-diphenylfluorene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Dissolve 9,9-diphenylfluorene (1 equivalent) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (2.2 equivalents) to the solution portion-wise while stirring at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white or off-white solid.
Polymerization Methodologies
This compound is primarily used as a monomer in cross-coupling polymerization reactions to form polyfluorene-based conjugated polymers. The most common methods are Suzuki and Yamamoto coupling reactions.
Suzuki Coupling Polymerization
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.[3] It typically involves the reaction of a dihaloaromatic compound with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki Coupling Polymerization of this compound
Materials:
-
This compound
-
A comonomer with two boronic acid or boronic ester groups (e.g., 1,4-phenylenediboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Aliquat 336 (phase transfer catalyst, optional)
-
Methanol
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the palladium catalyst (1-2 mol%).
-
Add toluene to dissolve the monomers and catalyst.
-
Prepare a 2M aqueous solution of the base (e.g., K₂CO₃) and add it to the reaction mixture. The addition of a phase transfer catalyst like Aliquat 336 can improve the reaction rate.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Heat the mixture to reflux (around 90-110 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash it with methanol and water, and then dry it under vacuum.
-
Further purification can be done by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.
Yamamoto Coupling Polymerization
The Yamamoto coupling is another powerful method for synthesizing conjugated polymers, which involves the dehalogenative polycondensation of dihaloaromatic monomers using a nickel(0) complex as the catalyst.[4]
Experimental Protocol: Yamamoto Coupling Polymerization of this compound
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a glovebox, dissolve Ni(COD)₂ (1.2 equivalents), bpy (1.2 equivalents), and COD (1.2 equivalents) in anhydrous DMF in a Schlenk flask.
-
Heat the mixture to 60-80 °C to form the active Ni(0) complex, which is indicated by a color change to a deep-red or purple solution.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add the monomer solution to the catalyst solution under an inert atmosphere.
-
Continue stirring the reaction mixture at 60-80 °C for 24-72 hours.
-
Terminate the polymerization by adding a mixture of methanol and concentrated HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it extensively with methanol, water, and acetone to remove catalyst residues.
-
Dry the polymer under vacuum.
Properties of Poly(9,9-diphenylfluorene-2,7-diyl) and its Copolymers
The properties of the resulting polymers are highly dependent on the polymerization method, the comonomer used (in the case of Suzuki coupling), and the molecular weight.
Table 2: Representative Properties of Polyfluorene Derivatives
| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | λ_abs (nm) | λ_em (nm) |
| Poly(9,9-dioctylfluorene) | Suzuki | 24 | 40 | 1.7 | ~390 | ~415 |
| Poly(9,9-dihexylfluorene) | Yamamoto | - | 84 | 2.0 | ~385 | ~420 |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(1,4-phenylene)] | Suzuki | 4.6 | 7.6 | 1.7 | ~370 | ~410 |
| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(benzothiadiazole)] | Suzuki | - | - | - | ~450 | ~530 |
Note: The data in this table is compiled from various sources for similar polyfluorene derivatives and serves as a representative example. The exact properties of poly(9,9-diphenylfluorene-2,7-diyl) may vary.
Experimental Workflows and Diagrams
Polymerization Workflows
The following diagrams illustrate the general workflows for Suzuki and Yamamoto polymerization.
OLED Fabrication Workflow
Polymers derived from this compound are excellent candidates for the emissive layer in OLEDs due to their high photoluminescence quantum yields and good charge transport properties.
Conclusion
This compound stands out as a crucial monomer for the synthesis of high-performance conjugated polymers. Its unique structure allows for the creation of soluble, thermally stable, and highly fluorescent materials. The well-established Suzuki and Yamamoto coupling reactions provide reliable methods for producing high molecular weight polymers with tunable electronic and optical properties. These polymers have demonstrated significant potential in organic electronic devices, particularly as the emissive layer in OLEDs. This guide provides the foundational knowledge for researchers and scientists to explore and utilize this versatile monomer in the development of next-generation organic electronic materials.
References
An In-depth Technical Guide to Fluorene Derivatives for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Fluorene and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their exceptional photophysical and electronic properties. Their rigid, planar structure, coupled with high photoluminescence quantum yields and excellent thermal stability, makes them highly versatile building blocks for a new generation of electronic devices.[1] This technical guide provides a comprehensive overview of fluorene derivatives, their synthesis, key properties, and applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Core Concepts: The Molecular Engineering of Fluorene Derivatives
The versatility of fluorene lies in its modifiable structure, particularly at the C-9 position and the C-2 and C-7 positions of the fluorene core. Strategic functionalization at these sites allows for the precise tuning of the material's electronic and optical properties.
-
Solubility and Processability: The introduction of long alkyl chains at the C-9 position is a common strategy to enhance the solubility of fluorene-based materials in organic solvents. This is crucial for solution-based processing techniques like spin-coating and printing, which are essential for large-area and flexible device fabrication.
-
Tuning the Band Gap: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, can be tailored by copolymerization.[2] Introducing electron-donating or electron-withdrawing moieties into the polymer backbone alongside the fluorene unit allows for precise control over the emission color and charge injection properties of the material.[3][4] For instance, copolymerizing fluorene with electron-accepting units like benzothiadiazole (BT) can lower the LUMO level, which is beneficial for electron injection and transport.[2][5]
-
Charge Transport: The inherent rigidity and planarity of the fluorene structure facilitate π-π stacking, which is conducive to efficient charge transport.[6] The charge carrier mobility, a critical parameter for device performance, can be influenced by the choice of comonomers and the degree of molecular ordering in the solid state.
Data Presentation: Properties of Representative Fluorene Derivatives
The following tables summarize key quantitative data for a selection of fluorene-based materials, providing a comparative overview of their electronic and device performance characteristics.
Table 1: Electronic Properties of Fluorene Derivatives
| Compound/Polymer Name | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
| Poly(9,9-dioctylfluorene) (PFO) | -5.80 | -2.12 | 3.68 | 2.95 |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | -5.90 | -3.20 | 2.70 | 2.40[7] |
| Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo[6][8][9]thiadiazol-4,8-diyl)] (F8BT) | -5.31 | -3.41 | 1.90 | - |
| Poly(9,9-dioctylfluorene-co-alt-phenylene) with 2,5-dialkoxy substituents | -5.79 | -2.44 | 3.35 | - |
| Dicyanovinylene-functionalized fluorene derivative with octyl thiophene | - | - | - | - |
| Fluorene/Thiophene Copolymer (PFT) | -5.30 | -2.90 | 2.40 | 2.20 |
Note: Values can vary depending on the measurement technique and experimental conditions.
Table 2: Charge Carrier Mobility of Fluorene-Based Materials
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Type |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | 3 x 10⁻¹⁰[5] | ~10⁻³[5] | Diode |
| Dicyanovinylene-functionalized fluorene derivative with octyl thiophene | - | 0.0055[10][11] | OFET |
| Polyfluorene (PFO)–ZnO nanoparticles film | ~0.03[12] | ~0.02 (increases with ZnO concentration)[12] | LE-OFET |
| Alternating fluorene and silole copolymer (PFO-TST50) | 4.5 x 10⁻⁵[13] | - | OFET |
Table 3: Performance of Fluorene Derivatives in Organic Electronic Devices
| Application | Fluorene Derivative | Key Performance Metric | Value |
| OLED | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole host | External Quantum Efficiency (EQE) | > 27%[14] |
| OLED | Cyanofluorene-linked phenylcarbazole host | Current Efficiency | 74.6 cd A⁻¹[15] |
| OLED | 9-Borafluorene derivative | Maximum Luminance | > 22,000 cd m⁻²[16] |
| Organic Solar Cell | Fluorene-core-based small molecule acceptor (FRdCN₂) | Power Conversion Efficiency (PCE) | 10.7%[5] |
| Organic Solar Cell | Polyfluorene derivative (PF-PO) doped in PM6:IT-4F | Power Conversion Efficiency (PCE) | 13.97%[9] |
| Organic Solar Cell | Alternating fluorene and silole copolymer (PFO-TST50) | Power Conversion Efficiency (PCE) | 2.01%[13] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and fabrication of high-performance organic electronic devices. Below are representative protocols for the synthesis of a key fluorene monomer and its subsequent polymerization.
Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
This protocol describes the alkylation of 2,7-dibromofluorene to introduce solubilizing octyl chains at the C-9 position.
Materials:
-
2,7-Dibromofluorene
-
Potassium hydroxide (KOH) solution (50% w/w)
-
Aliquat 336 (phase-transfer catalyst)
-
n-Octylbromide
-
Dichloromethane
Procedure:
-
A 3-liter, three-necked round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
2,7-Dibromofluorene (320 g) is added to the flask along with a 1-liter 50% (w/w) KOH solution and Aliquat 336 (3 ml).[9]
-
The suspension is heated to 85°C with stirring.[9]
-
n-Octylbromide (500 ml) is added dropwise to the heated suspension.[9]
-
After the addition is complete, the reaction mixture is stirred at 85°C overnight.[9]
-
The reaction is then cooled to room temperature.
-
Dichloromethane (500 ml) is added to the reaction mixture to extract the product.[9]
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 2,7-dibromo-9,9-dioctylfluorene.
Suzuki Polymerization of Poly(9,9-dioctylfluorene) (PFO)
This protocol outlines the synthesis of the homopolymer PFO via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
2,7-Dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
Inside a glove box, a 10-mL Schlenk flask is charged with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (100 mg, 0.209 mmol), 2,7-dibromo-9,9-dioctylfluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol).[6]
-
THF (4 mL) and degassed water (4 mL) are added to the reaction mixture.[6]
-
The Schlenk flask is sealed and the mixture is refluxed for 48 hours.[6]
-
After cooling to room temperature, the organic phase is separated.
-
The polymer is precipitated by pouring the organic phase into a stirred solution of methanol and a small amount of hydrochloric acid.
-
The precipitated polymer is collected by filtration, washed with water and methanol, and dried under vacuum.
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate fundamental concepts in the synthesis and application of fluorene derivatives.
Synthesis of a Fluorene Monomer
Caption: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene via phase-transfer catalyzed alkylation.
Suzuki Polymerization of Polyfluorene
Caption: Schematic of polyfluorene synthesis via Suzuki cross-coupling polymerization.
Energy Level Diagram of a Simple Fluorene-Based OLED
Caption: Energy level alignment in a multilayer OLED with a fluorene-based emissive layer (EML).
Conclusion and Future Outlook
Fluorene derivatives continue to be a major focus of research in organic electronics. Their tunable properties and excellent performance characteristics have positioned them as leading candidates for next-generation displays, lighting, and solar energy conversion technologies. Future research will likely focus on the development of new fluorene-based copolymers with enhanced charge mobility and stability, as well as the exploration of novel device architectures to further improve efficiency and lifetime. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of these remarkable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10% - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. seferoslab.com [seferoslab.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Health and safety datasheet for 2,7-Dibromo-9,9-diphenyl-9H-fluorene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced organic electronic materials. The information presented herein is intended to guide laboratory personnel in the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a polyaromatic hydrocarbon characterized by a fluorene core with bromine substituents at the 2 and 7 positions and two phenyl groups at the 9 position.[1] This structure imparts unique optoelectronic properties, making it a valuable intermediate in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₆Br₂ | [1] |
| Molecular Weight | 476.21 g/mol | [1] |
| CAS Number | 186259-63-2 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 279-281 °C | [1] |
| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.548 g/cm³ (Predicted) | [1] |
| Flash Point | 311.1 °C (Predicted) | [1] |
| Solubility | Insoluble in water. | [1] |
| Storage Temperature | Room temperature, sealed in a dry and dark place. | [1] |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification (Inferred from Structurally Similar Compounds)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Precautionary Statements:
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| Storage | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Detailed toxicological studies on this compound are limited. However, studies on related fluorene compounds, such as fluorene-9-bisphenol (BHPF), have indicated potential for reproductive and developmental toxicity, as well as cardiotoxicity in animal models.[3][4][5][6] Chronic toxicity from prolonged exposure to harmful substances can lead to a range of health issues, including organ damage and neurological disorders.[7] It is crucial to handle this compound with appropriate precautions to minimize exposure.
Experimental Protocols
This compound is a common precursor in the synthesis of polyfluorene derivatives, often via palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.
Suzuki Coupling Reaction for Polyfluorene Synthesis
This protocol describes a general procedure for the polymerization of a diboronic acid ester with this compound.
Materials:
-
This compound
-
A fluorene-based diboronic acid ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous potassium carbonate solution)
-
Solvent (e.g., Toluene or a mixture of Toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid ester (1 equivalent), and the palladium catalyst (typically 1-2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add degassed solvent to the flask via cannula or syringe. Then, add a degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting polymer is typically purified by precipitation from a good solvent into a poor solvent (e.g., precipitating a toluene solution into methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Workflow for the synthesis of polyfluorene via Suzuki coupling.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | For handling powders, use a NIOSH-approved respirator with a particulate filter. In a well-ventilated area, if dust is not generated, respiratory protection may not be required. |
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid material to avoid inhalation of dust.
-
Ensure easy access to an eyewash station and a safety shower.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen bromide gas.
Ecological Information
Data on the ecological effects of this compound are limited. However, related compounds like fluorene-9-bisphenol have been shown to have toxic effects on aquatic organisms.[8] Therefore, release into the environment should be avoided.
This guide is intended to provide essential health and safety information. It is not a substitute for a thorough understanding of the material and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. lookchem.com [lookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reproductive Toxicity and Teratogenicity of Fluorene-9-bisphenol on Chinese Medaka (Oryzias sinensis): A Study from Laboratory to Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute fluorene-9-bisphenol exposure damages early development and induces cardiotoxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Toxic effect of fluorene-9-bisphenol to green algae Chlorella vulgaris and its metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of the Suzuki coupling to 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced organic materials. The 9,9-diphenylfluorene core imparts desirable properties such as thermal stability, high photoluminescence quantum yield, and amorphous morphology, making its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
These application notes provide a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of common reaction conditions, and visualizations of the experimental workflow and catalytic cycle. While specific conditions may require optimization depending on the coupling partner, this document serves as a robust starting point for researchers in materials science and drug development.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of 2,7-dibromofluorene derivatives with various arylboronic acids or their esters. While these examples primarily utilize 2,7-dibromo-9,9-dialkylfluorenes, the conditions are generally applicable to this compound with potential minor adjustments.
Table 1: Representative Reaction Conditions for the Synthesis of 2,7-Diaryl-9,9-disubstituted-fluorenes
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High |
| 2 | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 |
| 3 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good |
Note: Data for the closely related 2,7-dibromo-9,9'-alkylfluorene and other bromofluorene derivatives are included to provide representative conditions.[1]
Table 2: Comparison of Palladium Catalysts for Suzuki Polymerization of a 2,7-Dibromofluorene Derivative
| Catalyst | Catalyst Type | Ligand | Conversion Time |
| [Pd(PPh₃)₄] | Pd(0) | PPh₃ | Slower (~12 h for full conversion) |
| [Pd(PPh₃)₂Cl₂] | Pd(II) | PPh₃ | Fast |
| [PdCl₂(dppe)] | Pd(II) | dppe | - |
| [PdCl₂(dppf)]·CH₂Cl₂ | Pd(II) | dppf | Fastest |
Note: This data is for the polymerization of 9,9-bis(6'-bromohexyl)-2,7-dibromofluorene with 1,4-diphenylboronic acid and provides insight into catalyst efficiency.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (2.2-2.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the dibromofluorene.
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) using an oil bath or heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same organic solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,7-diaryl-9,9-diphenyl-9H-fluorene.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines, which are prevalent structural motifs in many biologically active compounds and organic electronic materials, is a primary application of this methodology.[3]
This document provides detailed application notes and a generalized protocol for the double Buchwald-Hartwig amination of 2,7-Dibromo-9,9-diphenyl-9H-fluorene. The resulting 2,7-diamino-9,9-diphenyl-9H-fluorene derivatives are valuable building blocks for the synthesis of novel organic semiconductors, fluorescent probes, and pharmaceutical candidates. The 9,9-diphenylfluorene core provides a rigid, propeller-like, three-dimensional structure that can enhance the thermal and morphological stability of materials while influencing their photophysical properties.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[1][2]
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several experimental parameters:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of precatalyst can influence reaction rates and catalyst longevity.
-
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups, are often employed to promote high catalytic activity.[4]
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical and is often substrate-dependent.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate.
-
Inert Atmosphere: The reaction is sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere of argon or nitrogen.
Experimental Protocols
This section provides a generalized protocol for the double Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. It is important to note that optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., aniline, diphenylamine, morpholine) (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide) (2.5 - 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the amine, followed by the anhydrous, deoxygenated solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diamino-9,9-diphenyl-9H-fluorene derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the Buchwald-Hartwig amination of aryl dibromides. Note that these are generalized conditions and may require optimization for the specific case of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | High |
| 2 | Diphenylamine | Pd₂(dba)₃ (1.5) | XPhos (6) | NaOtBu | Toluene | 110 | 18 | Moderate-High |
| 3 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 100 | 24 | High |
| 4 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 16 | High |
Mandatory Visualizations
Experimental Workflow Diagram```dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hole-transporting materials (HTMs) starting from 2,7-Dibromo-9,9-diphenyl-9H-fluorene. The methodologies described herein focus on two primary synthetic strategies: Buchwald-Hartwig amination and Suzuki coupling, which are powerful tools for the construction of C-N and C-C bonds, respectively. These reactions enable the facile synthesis of a diverse range of fluorene-based HTMs with tunable electronic and physical properties.
Introduction to Fluorene-Based Hole-Transporting Materials
Fluorene derivatives are a prominent class of organic semiconductors used in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The 9,9-disubstituted fluorene core offers a rigid and planar scaffold that promotes good thermal stability and efficient charge transport. The 2 and 7 positions of the fluorene ring are readily functionalized, allowing for the introduction of hole-transporting moieties such as diarylamines or other aromatic systems. This functionalization is key to tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and film-forming properties of the resulting HTMs. The 9,9-diphenyl substitution on the fluorene core enhances the material's amorphous nature, which is beneficial for forming stable, uniform thin films and preventing crystallization in devices.
Synthetic Strategies
The synthesis of HTMs from this compound predominantly relies on palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide (in this case, the dibromofluorene) with an amine. This is the most common method for introducing diarylamine groups, which are excellent hole-transporting moieties, onto the fluorene core.
-
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester. This strategy is employed to extend the π-conjugation of the fluorene core by introducing additional aromatic rings, which can enhance charge mobility.
Data Presentation: Properties of Fluorene-Based Hole-Transporting Materials
The following tables summarize key quantitative data for fluorene-based HTMs. While specific data for HTMs derived directly from this compound is limited in the literature, data from the closely related 9,9-dimethylfluorene analogues provide valuable insights into the expected properties. Additionally, data for a polymeric HTM derived from a 9,9-diphenylfluorene precursor is included.
Table 1: Physicochemical Properties of 2,7-Bis(diarylamino)-9,9-dimethylfluorene Analogues
| Compound Name | Abbreviation | Yield (%) | Glass Transition Temp. (Tg, °C) | Oxidation Potential (V vs. Fc/Fc+) |
| 2,7-Bis(p-methoxyphenyl-m'-tolylamino)-9,9-dimethylfluorene[1] | 1' | - | 105 | 0.18 |
| 2,7-Bis(phenyl-m'-tolylamino)-9,9-dimethylfluorene[1] | 2' | - | 110 | 0.29 |
| 2,7-Bis(p-fluorophenyl-m'-tolylamino)-9,9-dimethylfluorene[1] | 3' | - | 115 | 0.32 |
Table 2: Electronic and Transport Properties of Fluorene-Based HTMs
| HTM | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (μ) (cm²/Vs) |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF)[2] | - | - | 2.35 x 10-4 |
| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)[2] | - | - | 4.35 x 10-4 |
| 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF)[2] | - | - | 1.55 x 10-4 |
| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA)[3] | -5.34 | -2.39 | 1.12 x 10-5 |
Table 3: Device Performance of a Polymeric 9,9-diphenylfluorene-based HTM in a Perovskite Solar Cell [3]
| HTM | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) |
| PFTPA | 1.13 | 19.66 | 75.7 | 16.82 |
Experimental Protocols
The following are detailed protocols for the synthesis of hole-transporting materials from this compound using Buchwald-Hartwig amination and Suzuki coupling.
Protocol 1: Synthesis of 2,7-Bis(diarylamino)-9,9-diphenyl-9H-fluorene via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed double amination of this compound with a generic diarylamine.
Materials:
-
This compound (1 equivalent)
-
Diarylamine (e.g., N,N-di-p-tolylamine) (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable biaryl phosphine ligand (e.g., XPhos) (8-16 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 eq.), the diarylamine (2.2 eq.), and sodium tert-butoxide (3 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precursor and the phosphine ligand in anhydrous toluene if desired, or add them as solids directly to the reaction flask.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 8-16 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the pure 2,7-Bis(diarylamino)-9,9-diphenyl-9H-fluorene.
Protocol 2: Synthesis of 2,7-Diaryl-9,9-diphenyl-9H-fluorene via Suzuki Coupling
This protocol outlines the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (e.g., 4-(N,N-diphenylamino)phenylboronic acid) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 eq.), the arylboronic acid (2.5 eq.), and potassium carbonate (4 eq.).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is usually complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,7-Diaryl-9,9-diphenyl-9H-fluorene.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathways for HTMs from this compound.
Caption: General experimental workflow for the synthesis and purification of fluorene-based HTMs.
References
Application Notes and Protocols: Synthesis of Blue OLED Emitters using 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of blue-emitting organic light-emitting diode (OLED) materials starting from 2,7-Dibromo-9,9-diphenyl-9H-fluorene. This versatile building block allows for the introduction of various functionalities at the 2 and 7 positions through common cross-coupling reactions, enabling the fine-tuning of the resulting emitter's optoelectronic properties.
Introduction
Fluorene derivatives are a critical class of materials in the development of high-performance blue OLEDs due to their high photoluminescence quantum yields, excellent thermal stability, and wide bandgaps.[1] this compound serves as a key precursor, with the bromine atoms providing reactive sites for Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions facilitate the attachment of various aryl or amine moieties, leading to the synthesis of novel blue emitters with tailored characteristics. The diphenyl groups at the C9 position enhance the material's morphological and thermal stability.[2]
Data Presentation
The performance of blue OLED emitters derived from this compound and its analogs is summarized below. These tables highlight key performance metrics, offering a comparative overview of different emitter structures.
Table 1: Performance of Blue OLEDs Based on Fluorene Derivatives
| Emitter Type | Host Material | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| Blue Phosphorescent OLED | Triphenylsilane-fluorene hybrid | FIrpic | 10.7 | Not Stated | Not Stated[3] |
| Ter(9,9-diarylfluorene) based | - | 4aa | 2.5-3.0 | Not Stated | Not Stated[4] |
| Ter(9,9-diarylfluorene) based | - | 4cc | 2.5-3.0 | Not Stated | Not Stated[4] |
| Diphenylamino-fluorenylethylene derivative | - | Dopant 2 | 4.11 | 5315 | (0.154, 0.129)[5] |
| Diphenylamino-fluorenylethylene derivative | - | Dopant 3 | 12.68 | 12940 | (0.181, 0.295)[5] |
| Carbazole-based deep-blue emitter | - | JV55 | 6.5 | Not Stated | (0.16, 0.06)[6] |
| Twisted D-π-A configuration | - | TPA-DFCP (non-doped) | 7.7 | Not Stated | (0.15, 0.07)[6] |
| Twisted D-π-A configuration | - | TPA-DFCP (doped) | 8.3 | Not Stated | Not Stated[6] |
Table 2: Photophysical Properties of Selected Fluorene-Based Emitters
| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) |
| Ter(9,9-diarylfluorene)s (in solution) | Blue fluorescence | ~100%[4] |
| Ter(9,9-diarylfluorene)s (in solid state) | Blue fluorescence | 66-90%[4] |
| TPO-AP (in solution) | 443 | 88%[7] |
| AP-TPO (in solution) | 433 | 82%[7] |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes for derivatizing this compound are provided below.
Protocol 1: Suzuki Coupling Reaction
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl groups onto the fluorene core.
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid or ester (2.2-2.5 eq.), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 eq.).
-
Solvent Addition: Add the degassed solvent to the flask under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9,9-diphenyl-9H-fluorene derivative.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamine-substituted fluorene derivatives.[8]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, P(tBu)₃)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the amine (2.2-2.5 eq.), the palladium catalyst (typically 1-3 mol%), and the phosphine ligand (typically 2-6 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the base (typically 2.5-3.0 eq.).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pass the mixture through a short pad of silica gel, eluting with an appropriate solvent to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2,7-diamino-9,9-diphenyl-9H-fluorene derivative.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the fabrication of OLED devices.
Caption: Synthetic pathways for blue emitters from this compound.
Caption: General experimental workflow for OLED device fabrication.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymerization of 2,7-Dibromo-9,9-diphenyl-9H-fluorene for Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(9,9-diphenyl-2,7-fluorene) via Suzuki coupling polymerization, a critical step in the fabrication of active layers for organic solar cells (OSCs). The following sections detail the experimental procedures, present key quantitative data, and visualize the synthetic workflow.
Introduction
Polyfluorene derivatives are a significant class of conjugated polymers utilized in organic electronics due to their excellent thermal stability, high charge carrier mobility, and strong blue fluorescence. The introduction of bulky diphenyl groups at the C9 position of the fluorene monomer, specifically in 2,7-Dibromo-9,9-diphenyl-9H-fluorene, enhances the polymer's solubility and prevents aggregation, which is beneficial for forming uniform thin films essential for efficient OSCs. The polymerization of this monomer, typically with a corresponding diboronic acid or its ester, via a palladium-catalyzed Suzuki cross-coupling reaction, yields a high molecular weight polymer suitable for use as a donor material in bulk heterojunction (BHJ) solar cells.
Data Presentation
The following tables summarize the key quantitative data obtained from the polymerization of fluorene-based polymers and the performance of the resulting organic solar cells, as reported in the literature.
Table 1: Polymerization and Characterization of Fluorene-Based Polymers
| Polymer | Catalyst System | Solvent(s) | Mn (kDa) | PDI (Mw/Mn) | Optical Band Gap (eV) |
| Poly(9,9-dioctylfluorene) | Pd(OAc)₂ / PPh₃ | Toluene | 9.3 | 1.9 | Not Specified |
| Poly(9,9-dioctylfluorene) | Pd(PPh₃)₄ | Toluene | >10 | <4.0 | Not Specified |
| Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN) | Pd(OAc)₂ | Not Specified (Mechanochemical) | 10.2 | Not Specified | Not Specified |
| Fluorene-based semiconducting copolymers | Pd(0)-catalyzed | Not Specified | Not Specified | Not Specified | 1.89 |
| Poly(fluorene-alt-naphthalene diimide) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance of Organic Solar Cells Based on Fluorene Copolymers
| Donor Polymer | Acceptor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Fluorene-based semiconducting copolymer | PC₇₁BM | ITO/PEDOT:PSS/Polymer:PC₇₁BM/LiF/Al | Not Specified | Not Specified | Not Specified | 1.22[1] |
| PM6 (a classical polymer donor) | o-BTP-eC9 | ITO/PEDOT:PSS/PM6:o-BTP-eC9/PFN-Br/Ag | 0.901 | 26.33 | 79 | 18.7 |
| D18-Cl | N3:PC₆₁BM | ITO/PEDOT:PSS/D18-Cl:N3:PC₆₁BM/PDIN/Ag | 0.849 | 28.22 | 78.0 | 18.69[2][3] |
| P3HT | PF-NDI | Not Specified | Not Specified | Not Specified | 66 | 1.63[4] |
Experimental Protocols
The following is a detailed protocol for the Suzuki coupling polymerization of this compound. This protocol is synthesized from established procedures for similar fluorene-based monomers.[5][6][7]
Materials:
-
This compound (Monomer A)
-
9,9-Diphenyl-2,7-fluorene diboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), anhydrous
-
Toluene, anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Deionized water, degassed
-
Methanol
-
Acetone
-
Chloroform
-
Hydrochloric acid (HCl), dilute solution
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Monomer and Reagent Preparation:
-
In a glovebox or under a strong flow of inert gas, add equimolar amounts of this compound (1.00 eq) and 9,9-Diphenyl-2,7-fluorene diboronic acid bis(pinacol) ester (1.00 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the base, typically anhydrous potassium carbonate (K₂CO₃) (4.00 eq).
-
-
Catalyst Preparation (if using Pd(OAc)₂):
-
In a separate vial, dissolve Palladium(II) acetate (0.015 eq) and triphenylphosphine (0.060 eq) in a minimal amount of anhydrous toluene.
-
-
Reaction Setup:
-
Evacuate the Schlenk flask and backfill with inert gas (repeat 3 times) to ensure an oxygen-free environment.
-
Add anhydrous and degassed toluene (or a mixture of toluene and degassed deionized water) to the flask via syringe to achieve a suitable monomer concentration (typically 0.1-0.2 M).
-
If using Pd(PPh₃)₄, add the catalyst (typically 1-2 mol%) to the reaction mixture under a positive pressure of inert gas.
-
If using the Pd(OAc)₂/PPh₃ system, add the prepared catalyst solution to the reaction mixture via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a continuous flow of inert gas.
-
The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI). A typical reaction time is 24-48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GPC or when no further increase in molecular weight is observed), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel. If a biphasic system was used, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl solution and deionized water.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
To further purify the polymer and remove low molecular weight oligomers and catalyst residues, perform Soxhlet extraction. Sequentially wash the polymer with methanol, acetone, and finally, collect the desired polymer fraction using chloroform or another suitable solvent in which the polymer is soluble.
-
Concentrate the polymer solution using a rotary evaporator and precipitate again into methanol.
-
Collect the final polymer by filtration and dry it under vacuum overnight.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of poly(9,9-diphenyl-2,7-fluorene) for organic solar cells.
Caption: Workflow for the synthesis and application of poly(9,9-diphenyl-2,7-fluorene).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.
Caption: Typical layered structure of a bulk heterojunction organic solar cell.
References
- 1. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researching.cn [researching.cn]
- 3. 18.69% PCE from organic solar cells [jos.ac.cn]
- 4. Synthesis and application of poly(fluorene-alt-naphthalene diimide) as an n-type polymer for all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 2,7-dibromo-9,9-diphenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The 2,7-dibromo-9,9-diphenylfluorene core is a crucial building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), due to its inherent electron transport capabilities and the ability to tune its photophysical properties through functionalization.[4][5] The diphenyl substitution at the C9 position enhances the stability and solubility of the resulting materials.[1]
These application notes provide a detailed protocol for the Sonogashira coupling of 2,7-dibromo-9,9-diphenylfluorene with terminal alkynes, a key step in the synthesis of functional organic materials.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl dihalides, including fluorene derivatives, with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with 2,7-dibromo-9,9-diphenylfluorene.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,7-dibromo-9,9-dihexylfluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine (TEA) | Toluene/THF | 60-80 | 12-24 | >90 |
| 2 | 2,6-dibromo-9H-fluorene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Triethylamine | THF/Toluene | RT-60 | Varies | Not Specified |
| 3 | 3,5-dibromo-2,6-dichloropyridine | Various Alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamine | THF | RT | 16 | 70-95 |
| 4 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ (0.15) | CuI (0.3) | Triethylamine | THF | RT | 16 | 92 |
| 5 | 2,7-Dibromo-4,5,9,10-tetrahydropyrene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine | THF | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Sonogashira Coupling of 2,7-dibromo-9,9-diphenylfluorene
This protocol describes a general procedure for the diarylation of 2,7-dibromo-9,9-diphenylfluorene with a terminal alkyne.
Materials:
-
2,7-dibromo-9,9-diphenylfluorene
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (2.2 - 2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,7-dibromo-9,9-diphenylfluorene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6][7]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., a 2:1 mixture of THF and triethylamine).[7] The mixture is typically degassed by several cycles of vacuum and backfilling with an inert gas. Add the terminal alkyne (2.2 - 2.5 eq.) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (typically between 40-80 °C).[6][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[8] Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8] The organic layer is then washed with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8] The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,7-dialkynyl-9,9-diphenylfluorene.[6][8]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells with Fluorene-Based Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the fabrication and characterization of perovskite solar cells (PSCs) incorporating fluorene-based hole transport layers (HTLs). Fluorene derivatives have emerged as a promising class of organic semiconductors for optoelectronic applications, offering high thermal stability and excellent charge transport properties due to their rigid and planar structure. Functionalization of the fluorene core allows for precise tuning of electronic and physical properties, making them a versatile alternative to the more common and expensive Spiro-OMeTAD.
These protocols and notes are designed to provide a strong framework for the research and development of novel, efficient, and stable perovskite solar cells.
Data Presentation: Performance of Fluorene-Based HTMs
The performance of various fluorene-based HTMs in perovskite solar cells is summarized below. These materials often demonstrate comparable or even superior performance to the widely used Spiro-OMeTAD.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Architecture | Ref. |
| HT1 | - | - | - | 17.18 | n-i-p | |
| HT2 | - | - | - | 18.04 | n-i-p | |
| X55 | - | - | - | 17.0 (small area) | n-i-p | |
| X55 | - | - | - | 16.05 (large area) | n-i-p | |
| V1267 | 1.06 | 23.41 | 74.0 | 18.3 | n-i-p | |
| DM | 1.12 | 24.8 | 80.3 | 23.2 (small area) | n-i-p | |
| DM | - | - | - | 21.7 (large area) | n-i-p | |
| p-BM | - | - | - | 25.5 (small area) | n-i-p | |
| p-BM | - | - | - | 24.03 (large area) | n-i-p | |
| PF8Cz | - | - | - | 23.28 | n-i-p | |
| Spiro-OMeTAD (Reference) | - | - | - | 18.27 | n-i-p | |
| Spiro-OMeTAD (Reference) | - | - | - | 16.0 (small area) | n-i-p | |
| Spiro-OMeTAD (Reference) | - | - | - | 14.9 (large area) | n-i-p |
Experimental Protocols
General Synthesis of a D-π-D Type Fluorene-Based HTM
This protocol outlines a general synthetic route for a D-π-D type fluorene-based HTM, often involving a Suzuki coupling reaction.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, THF, DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene (1 equivalent), the arylboronic acid or ester (2.2 equivalents), and the base (4 equivalents) in the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final fluorene-based HTM.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol describes the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Zinc powder, HCl
-
Deionized water, isopropanol, acetone
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO2 nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3 in DMF:DMSO)
-
Fluorene-based HTM solution (e.g., 20 mg
Application of 2,7-Dibromo-9,9-diphenyl-9H-fluorene in Thermally Activated Delayed Fluorescence (TADF) Emitters
Abstract
This document provides detailed application notes and experimental protocols for the use of 2,7-Dibromo-9,9-diphenyl-9H-fluorene as a foundational building block in the synthesis of advanced Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). We detail the synthesis of a representative Donor-Acceptor-Donor (D-A-D) type emitter, outline a complete OLED fabrication protocol, and present key photophysical and device performance data. The methodologies and visualizations provided are intended to guide researchers and engineers in the fields of materials science and optoelectronics.
Introduction: The Role of this compound in TADF Emitters
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving 100% internal quantum efficiency (IQE) in third-generation OLEDs without relying on expensive noble metals.[1] The core principle of TADF material design is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) of non-emissive triplet excitons back to the emissive singlet state.[1][2]
The molecular scaffold of this compound offers several distinct advantages for constructing high-performance TADF emitters:
-
Rigid Fluorene Core: The rigid and planar fluorene unit provides high thermal stability and a high photoluminescence quantum yield (PLQY).
-
Bulky Diphenyl Substituents: The two phenyl groups at the C9 position create significant steric hindrance. This prevents intermolecular π–π stacking and aggregation-caused quenching in the solid state, thereby maintaining high emission efficiency in thin films.
-
Reactive Bromine Sites: The bromine atoms at the C2 and C7 positions are ideal reactive handles for introducing electron-donating groups via cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann amination. This facilitates the straightforward synthesis of Donor-Acceptor-Donor (D-A-D) architectures, where the electron-deficient fluorene core acts as the acceptor and the attached moieties serve as donors. This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is crucial for achieving a small ΔEST.
Due to these favorable characteristics, this compound is a vital intermediate for synthesizing blue, green, and white TADF emitters for high-efficiency OLEDs.[3]
Experimental Protocols
Protocol 1: Synthesis of a Representative TADF Emitter (CzDBF)
This protocol describes the synthesis of 2,7-bis(9H-carbazol-9-yl)-9,9-diphenylfluorene (CzDBF) , a representative D-A-D TADF emitter, via a double Buchwald-Hartwig amination reaction.
Reaction Scheme:
Figure 1: Synthesis of CzDBF via Buchwald-Hartwig amination.
Materials and Equipment:
-
This compound (1.0 eq)
-
9H-Carbazole (2.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 eq)
-
Tri(tert-butyl)phosphine (P(tBu)₃) (0.2 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous Toluene
-
Schlenk flask and reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas line
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Dichloromethane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), 9H-Carbazole (2.2 eq), Sodium tert-butoxide (3.0 eq), and Palladium(II) Acetate (0.1 eq).
-
Solvent and Ligand Addition: Add anhydrous toluene to the flask via syringe. Stir the mixture for 10 minutes, then add Tri(tert-butyl)phosphine (0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., hexane/DCM), to yield the pure CzDBF product as a white or off-white solid. Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a thermally evaporated OLED device using CzDBF as the TADF emitter doped into a host material.
Figure 2: Layered architecture of a typical TADF-OLED.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
CzDBF (TADF emitter)
-
mCBP (3,3-Di(9H-carbazol-9-yl)biphenyl) (Host material)
-
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) (Hole Transport Layer)
-
TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) (Electron Transport Layer)
-
Lithium Fluoride (LiF) (Electron Injection Layer)
-
Aluminum (Al) (Cathode)
-
High-vacuum thermal evaporator (<10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream.
-
Substrate Treatment: Treat the clean substrates with a UV-Ozone or Oxygen Plasma cleaner for 10-15 minutes immediately before loading into the evaporation chamber to enhance the ITO work function and remove organic residues.
-
Layer Deposition: Transfer the substrates to the high-vacuum thermal evaporator.
-
Hole Transport Layer (HTL): Deposit a 50 nm layer of TCTA at a rate of ~1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the mCBP host and the CzDBF emitter from separate sources. Deposit a 20 nm layer with a doping concentration of 10 wt% CzDBF. Maintain a total deposition rate of ~1.0 Å/s (e.g., 0.9 Å/s for mCBP and 0.1 Å/s for CzDBF).
-
Electron Transport Layer (ETL): Deposit a 40 nm layer of TPBi at a rate of ~1.0 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a slow rate of ~0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Al at a rate of ~2-3 Å/s to form the cathode.
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Data Presentation
The performance of TADF emitters derived from this compound can vary based on the specific donor units attached. The table below summarizes typical photophysical and electroluminescent data for D-A-D emitters based on a diphenylfluorene acceptor core.
Table 1: Representative Photophysical Properties of Diphenylfluorene-based TADF Emitters
| Parameter | Symbol | Value Range | Unit | Description |
| Absorption Peak | λ_abs_ | 340 - 370 | nm | Corresponds to π-π* and intramolecular charge transfer (ICT) |
| Emission Peak | λ_em_ | 450 - 520 | nm | Emission color (Blue to Green) in a host matrix |
| PL Quantum Yield | Φ_PL_ | 70 - 95 | % | Efficiency of converting absorbed photons to emitted photons |
| Singlet-Triplet Gap | ΔE_ST_ | 0.05 - 0.25 | eV | Energy difference crucial for efficient RISC |
| Prompt Lifetime | τ_p_ | 10 - 50 | ns | Fluorescence lifetime from directly excited singlets |
| Delayed Lifetime | τ_d_ | 1 - 10 | µs | Fluorescence lifetime from singlets formed via RISC |
Table 2: Representative OLED Device Performance Data
| Parameter | Symbol | Value Range | Unit | Description |
| Turn-on Voltage | V_on_ | 2.5 - 4.0 | V | Voltage at which light is first detected (e.g., at 1 cd/m²) |
| Max. External Quantum Eff. | EQE_max_ | 15 - 25 | % | Ratio of emitted photons to injected electrons |
| Max. Current Efficiency | η_c_ | 30 - 60 | cd/A | Luminous flux per unit of current |
| Max. Power Efficiency | η_p_ | 25 - 55 | lm/W | Luminous flux per unit of electrical power |
| Max. Luminance | L_max_ | > 10,000 | cd/m² | Maximum brightness achieved by the device |
| Color Coordinates | CIE (x,y) | (0.15, 0.20) | - | Corresponds to deep blue to sky-blue emission |
Mechanism and Workflow Visualization
The TADF Mechanism
The efficiency of TADF emitters stems from their ability to harvest triplet excitons. Upon electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed. In a TADF molecule, the small ΔEST allows the non-emissive triplet excitons to be converted into emissive singlet excitons through thermally activated RISC. These newly formed singlets then decay radiatively, producing "delayed" fluorescence on a longer timescale than the initial "prompt" fluorescence.
Figure 3: Jablonski diagram illustrating the TADF process.
References
Application Notes and Protocols for Thin-Film Deposition of 2,7-Dibromo-9,9-diphenyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deposition of high-quality thin films of 2,7-Dibromo-9,9-diphenyl-9H-fluorene and its derivatives. These materials are of significant interest in the development of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells.[1][2] The protocols outlined below cover both solution-based spin coating and vacuum thermal evaporation techniques, which are common methods for fabricating thin films of organic semiconductors.
Substrate Preparation: A Critical First Step
A pristine substrate surface is crucial for the deposition of uniform, high-quality organic thin films. The following is a general, yet effective, cleaning protocol for common substrates like silicon wafers, glass, or indium tin oxide (ITO) coated glass.
Protocol 1: Standard Substrate Cleaning
-
Initial Cleaning: Sequentially sonicate the substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. Each sonication step should last for approximately 15 minutes.
-
Drying: After the final sonication step in isopropanol, dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Activation: To enhance the surface energy and promote adhesion of the organic layer, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes immediately before film deposition.
Solution-Based Deposition: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from a solution. The thickness and morphology of the resulting film are highly dependent on the solution concentration, solvent, and spin coating parameters.
Protocol 2: Spin Coating of Fluorene Derivatives
-
Solution Preparation:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).
-
A typical starting concentration is in the range of 4.0 - 10 mg/mL.[3] The optimal concentration may need to be determined empirically based on the desired film thickness and the specific derivative's solubility.
-
For some fluorene-based copolymers, the addition of a high-boiling-point solvent additive, such as 1,8-diiodooctane (DIO) at ~1% v/v, can promote better molecular organization during film formation.[3]
-
-
Deposition:
-
Place the cleaned substrate onto the chuck of the spin coater.
-
Dispense an adequate amount of the prepared solution onto the center of the substrate to cover the surface.
-
Initiate the spin coating process. A two-step process is often beneficial: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 900 - 3000 rpm for 60-80 seconds) to achieve the desired thickness.[3]
-
-
Annealing (Optional but Recommended):
-
To improve the molecular ordering and remove residual solvent, the deposited film can be thermally annealed.
-
Place the substrate on a hot plate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal at a temperature below the material's glass transition temperature. For many fluorene-based materials, a temperature of 100-120°C for 10-15 minutes is a good starting point.[3]
-
Quantitative Data for Spin Coating of a Fluorene-Bithiophene Copolymer (F8T2)
| Parameter | Value | Reference |
| Material | Poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2) | [3] |
| Solvent | Chlorobenzene | [3] |
| Concentration | 4.0 mg/mL | [3] |
| Spin Speed | 900 rpm | [3] |
| Spin Time | 80 seconds | [3] |
| Post-Deposition Annealing | 100 °C for 15 minutes | [3] |
Vacuum-Based Deposition: Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique that is well-suited for small organic molecules that can be sublimated without decomposition. This method allows for precise control over film thickness and purity.
Protocol 3: Thermal Evaporation of Fluorene Derivatives
-
System Preparation:
-
Place the cleaned substrate in the substrate holder of a high-vacuum thermal evaporation chamber.
-
Load the this compound derivative into a suitable evaporation source, such as a resistively heated boat (e.g., tungsten or molybdenum).
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 10-6 mbar.
-
Heat the evaporation source gradually to sublimate the organic material. The evaporation temperature for many organic materials is typically below 500°C.
-
Monitor the deposition rate and film thickness in-situ using a quartz crystal microbalance. A typical deposition rate for small organic molecules is in the range of 0.1 - 1.0 Å/s.
-
The substrate can be held at a specific temperature during deposition to influence film morphology. Substrate temperatures ranging from room temperature to around 110°C have been shown to affect the crystallinity and domain size of vacuum-deposited organic films.[4]
-
-
Post-Deposition Treatment:
-
After deposition, allow the substrate to cool to room temperature before venting the chamber.
-
Similar to spin-coated films, thermal annealing can be performed to enhance the film's structural properties.
-
Key Parameters for Thermal Evaporation
| Parameter | Recommended Range | Notes |
| Base Pressure | < 1 x 10-6 mbar | Minimizes contamination from residual gases. |
| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates can lead to more ordered films. |
| Substrate Temperature | Room Temperature to 150°C | Can influence film morphology and crystallinity.[4] |
| Source-to-Substrate Distance | 15 - 30 cm | Affects deposition uniformity. |
Visualizing the Workflow
Substrate Preparation Workflow
Caption: Workflow for substrate cleaning and preparation.
Spin Coating Protocol Flowchart
Caption: Step-by-step process for spin coating deposition.
Thermal Evaporation Workflow
Caption: General workflow for thermal evaporation deposition.
References
- 1. xray.greyb.com [xray.greyb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inducing molecular orientation in solution-processed thin films of fluorene-bithiophene-based copolymer: thermal annealing vs. solvent additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Effect of High Substrate Temperature on the Microstructure of Vacuum Evaporated TAPC: C60 Organic Solar Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,7-Dibromo-9,9-diphenyl-9H-fluorene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct bromination of 9,9-diphenylfluorene.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dibrominated Product | Incomplete reaction. | - Increase the reaction time or cautiously raise the temperature. - Ensure the molar ratio of the brominating agent to 9,9-diphenylfluorene is appropriate (typically slightly more than 2 equivalents of bromine). |
| Loss of product during workup and purification. | - Optimize the recrystallization solvent and procedure to minimize product loss. | |
| Poor Regioselectivity (Formation of other isomers) | Reaction temperature is too high, leading to side reactions. | - Conduct the reaction at a lower temperature to enhance selectivity for the 2,7-positions. |
| Incorrect choice or amount of catalyst (if used). | - Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) and optimize the catalyst loading. | |
| Rapid addition of the brominating agent. | - Add the brominating agent (e.g., bromine solution) dropwise over an extended period to maintain a low concentration in the reaction mixture.[1] | |
| Formation of Over-brominated Products (Tri- or Tetra-brominated) | Excess of brominating agent. | - Carefully control the stoichiometry of the brominating agent. Use just over 2 molar equivalents. |
| Reaction time is too long. | - Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired product is maximized. | |
| Incomplete Consumption of Starting Material | Insufficient amount of brominating agent. | - Ensure at least 2 molar equivalents of the brominating agent are used. |
| Low reaction temperature or short reaction time. | - Gradually increase the reaction temperature and/or extend the reaction time while monitoring for the formation of byproducts. | |
| Product is Difficult to Purify | Presence of multiple isomers and over-brominated products. | - Improve the regioselectivity of the reaction by following the recommendations above. - Employ column chromatography for purification if recrystallization is ineffective. |
| Residual catalyst or reagents. | - Ensure a thorough aqueous workup to remove any catalysts and unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct electrophilic bromination of 9,9-diphenylfluorene using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent like a halogenated hydrocarbon. The reaction may or may not be catalyzed by a Lewis acid.
Q2: How can I control the regioselectivity to favor the 2,7-positions?
A2: Controlling regioselectivity is crucial. To favor the 2,7-positions, it is recommended to perform the reaction at a lower temperature and to add the brominating agent slowly and portion-wise.[1] This helps to prevent the formation of other isomers. The choice of solvent can also influence the selectivity.
Q3: What are some common side products, and how can I minimize their formation?
A3: Common side products include mono-brominated species (2-bromo-9,9-diphenylfluorene), other dibromo-isomers, and over-brominated products (e.g., 2,4,7-tribromo derivatives). To minimize these, precise control of the stoichiometry of the brominating agent is essential. Monitoring the reaction closely and stopping it at the optimal time can prevent over-bromination.
Q4: What is a suitable solvent for the bromination of 9,9-diphenylfluorene?
A4: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Non-polar solvents such as carbon disulfide have also been reported for similar brominations.
Q5: What purification methods are most effective for isolating this compound?
A5: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system (e.g., ethanol/chloroform) should be chosen to ensure good recovery. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
While a specific high-yield protocol for this compound was not detailed in the search results, a general procedure for the bromination of a fluorene derivative is provided below. This can be adapted and optimized for the target synthesis.
General Protocol for Bromination of 9,9-disubstituted Fluorene
This protocol is based on methodologies for similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
9,9-diphenylfluorene
-
Bromine (or N-Bromosuccinimide)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Lewis Acid Catalyst (e.g., FeCl₃, optional)
-
Saturated Sodium Bisulfite Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,9-diphenylfluorene in the chosen anhydrous solvent.
-
If using a catalyst, add it to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium bisulfite until the color of bromine disappears.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data from Related Syntheses
The following table summarizes yields from the synthesis of related brominated fluorene compounds, which can serve as a benchmark.
| Compound | Starting Material | Reagents | Yield | Reference |
| 9-Bromo-9-phenylfluorene | 9-Phenyl-9-fluorenol | 48% HBr in Toluene | 84% | [2] |
| 2,7-dibromo-9-fluorenone | 2,7-dibromofluorene | CrO₃ in Acetic Acid | Not specified | [3] |
| 2,7-dibromo-9-heterofluorenes | 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxylbiphenyl | Various | High | [4] |
| Substituted (phenylethynyl)-fluorene derivatives | 2,7-dibromo-9H-fluorene propargylic alcohol | BF₃OEt₂ | 44% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,7-Dibromo-9,9-diphenyl-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,7-Dibromo-9,9-diphenyl-9H-fluorene by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating.
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Choice: this compound is a largely non-polar molecule. Based on the solubility of similar fluorene derivatives, suitable solvents are likely to be chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).[1] Polar solvents such as ethanol, methanol, and water are generally poor choices for dissolving fluorene derivatives.[1]
-
Solvent Volume: Ensure you are adding the solvent incrementally to the heated crude product until it just dissolves. Adding too much solvent at once can make it difficult to achieve saturation upon cooling. A common mistake is not allowing enough time for the solid to dissolve between solvent additions.[2]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.
Q2: No crystals have formed after cooling the solution.
A2: The absence of crystal formation is a common issue in recrystallization and can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: If available, add a very small crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the compound.
-
Excess Solvent: It is possible that too much solvent was used. If crystallization does not occur, you can evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
Q3: My compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
High Impurity Level: A high concentration of impurities can depress the melting point of the compound, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the solvent may be too non-polar.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to prevent immediate precipitation upon cooling.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Consider a different solvent or a mixed solvent system. For instance, dissolving the compound in a good solvent like dichloromethane and then slowly adding a poorer solvent like hexane until the solution becomes slightly turbid can promote crystal formation upon cooling.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be attributed to several factors:
-
Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize crystal recovery.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q5: What are the most common impurities in crude this compound?
A5: Common impurities often include unreacted starting materials from the synthesis, such as 2,7-dibromofluorenone, and byproducts of the reaction. The presence of colored impurities, often yellow, can indicate residual starting material.
Q6: What is a good starting solvent system for the recrystallization of this compound?
Q7: How can I assess the purity of my recrystallized this compound?
A7: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value (279-281 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific nature and quantity of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate and petroleum ether, or dichloromethane and hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethyl acetate or dichloromethane) and gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (e.g., petroleum ether or hexane) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Various Organic Solvents.
| Solvent | Compound | Solubility Indication |
| Chloroform / Ethyl Acetate | 2,7-Dibromofluorene Derivative | Good solubility, used as an eluent in column chromatography.[1] |
| Chloroform / Acetic Acid (1:1) | 2,7-Dibromofluorene | Dissolves in this mixture.[1] |
| Dichloromethane | 3,6-Dibromo-9H-fluoren-9-one | Good solubility, used for Soxhlet extraction.[1] |
| Tetrahydrofuran | 2,7-Dibromo-9-fluorenone | Soluble.[1] |
| Ethyl Acetate / Petroleum Ether | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Suitable for recrystallization.[3] |
| Toluene | Fluorene | Good solvent. |
| Methanol | Fluorene | Poorly soluble. |
| Water | Fluorene | Practically insoluble. |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Low Solubility of 2,7-Dibromo-9,9-diphenyl-9H-fluorene Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low solubility issues encountered with 2,7-Dibromo-9,9-diphenyl-9H-fluorene based polymers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound based polymer has precipitated out of solution. What are the most common reasons for this?
A1: Precipitation of these polymers can be attributed to several factors:
-
High Molecular Weight: As the polymer chain length increases, the solubility generally decreases.[1] High molecular weight polymers have stronger intermolecular interactions, leading to aggregation and precipitation, even in seemingly good solvents.
-
Cross-linking: Unwanted side reactions during polymerization can lead to the formation of cross-linked polymer networks, which are insoluble.[2] This is a common issue in polyfluorene synthesis and can result in the formation of an insoluble gel.[2]
-
Aggregation: The planar and rigid backbone of polyfluorenes promotes strong π-π stacking interactions between polymer chains, leading to aggregation and reduced solubility.[3][4] While the bulky 9,9-diphenyl groups are designed to mitigate this, aggregation can still occur, especially in poorer solvents or at higher concentrations.[2]
-
Low-Quality Solvent: The choice of solvent is critical. A solvent that is not a good thermodynamic match for the polymer will not be able to overcome the intermolecular forces between the polymer chains, resulting in precipitation.
-
Temperature Changes: Solubility is often temperature-dependent. A polymer that is soluble at an elevated temperature may precipitate upon cooling to room temperature.
Q2: I am experiencing low solubility with my newly synthesized polymer. What are the first troubleshooting steps I should take?
A2: A systematic approach is crucial for diagnosing the root cause of low solubility.
-
Solvent Screening: Attempt to dissolve the polymer in a range of "good" solvents for polyfluorenes, such as tetrahydrofuran (THF), chloroform, and toluene, at a low concentration (e.g., 1 mg/mL).[5] Gentle heating may aid dissolution.
-
Molecular Weight Analysis: Characterize your polymer using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[6] An unexpectedly high molecular weight or a very broad PDI could indicate issues with the polymerization reaction.
-
Check for Insoluble Fractions: If a portion of the polymer dissolves while some remains insoluble, it is likely that you have a fraction of very high molecular weight or cross-linked material.
-
Purification Review: Re-evaluate your purification procedure. Inadequate removal of catalyst residues or low molecular weight oligomers can sometimes affect solubility.
Q3: How can I improve the solubility of my this compound based polymer?
A3: Improving solubility often involves a combination of strategies:
-
Optimize Polymerization Conditions: Carefully control the stoichiometry of your monomers in Suzuki polycondensation reactions to achieve the desired molecular weight.[2] Adjusting the reaction time, temperature, and catalyst concentration can also influence the final polymer's properties.
-
Introduce Solubilizing Groups: While the 9,9-diphenyl groups already enhance solubility, further modifications can be made. Incorporating bulky or flexible side chains on the phenyl groups or as co-monomers can further disrupt chain packing and improve solubility.[7]
-
Fractionation: If your polymer has a broad molecular weight distribution, you can use techniques like fractional precipitation to isolate the lower molecular weight, more soluble fractions.
-
Co-polymerization: Introducing "kinked" co-monomers, such as carbazole units, into the polymer backbone can disrupt the linearity of the chain, reduce aggregation, and improve solubility.[3]
Q4: What are the best practices for purifying these polymers to maximize solubility?
A4: A thorough purification process is essential to remove impurities that can negatively impact solubility.
-
Precipitation: After polymerization, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.[2] This helps to remove unreacted monomers and catalyst residues.
-
Soxhlet Extraction: This is a highly effective method for removing low molecular weight oligomers and other impurities.[5] A sequential extraction with different solvents (e.g., methanol, acetone, and then a good solvent like chloroform to collect the desired polymer) can be very effective.[2]
-
Filtration: Before use, filtering a solution of your polymer through a syringe filter (e.g., 0.45 µm PTFE) can remove any small, insoluble aggregates.
Quantitative Solubility Data
Precise quantitative solubility data for this compound based polymers is not extensively tabulated in the literature. However, the following table provides an overview of the qualitative and semi-quantitative solubility of related polyfluorenes in common organic solvents. The solubility of polymers is highly dependent on their molecular weight and polydispersity.
| Polymer Type | Solvent | Solubility | Reference(s) |
| Poly(9,9-diphenylfluorene) | Toluene | Soluble (with appropriate side chains) | [1] |
| Insoluble fraction of Poly(9,9-diphenylfluorene) | N/A | Characterized by solvent-free MALDI-TOF MS | [8] |
| Poly(9,9-di-n-octylfluorene) | THF | Soluble | [5] |
| Poly(9,9-di-n-octylfluorene) | Chloroform (CHCl₃) | Soluble | [5] |
| Poly(9,9-dihexylfluorene) | Toluene | 10 mg/mL (may require heating) | [9] |
| Fluorene-based Poly(ether-ether-ketone) | THF | Good solubility | |
| Fluorene-based Poly(ether-ether-ketone) | Chloroform (CHCl₃) | Good solubility |
Key Experimental Protocols
Protocol 1: Suzuki Polycondensation for Poly(9,9-diphenyl-2,7-fluorene-alt-1,4-phenylene)
This protocol is a representative example of a Suzuki polycondensation reaction.
Materials:
-
This compound (1.0 equiv.)
-
1,4-Phenylenediboronic acid (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.02 equiv.)
-
Potassium carbonate (K₂CO₃) (4.0 equiv.)
-
Toluene (degassed)
-
Deionized water (degassed)
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound, 1,4-phenylenediboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) to the flask to create a biphasic system.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Protocol 2: Polymer Purification by Precipitation and Soxhlet Extraction
Materials:
-
Crude polymer
-
A "good" solvent (e.g., THF or chloroform)
-
A "poor" or "non-solvent" (e.g., methanol)
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Methanol, acetone, chloroform (or another good solvent)
Procedure:
-
Reprecipitation:
-
Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF).
-
Slowly add this solution dropwise to a large volume (at least 10x the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum.
-
-
Soxhlet Extraction:
-
Place the dried, reprecipitated polymer in a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Sequentially extract the polymer with a series of solvents of increasing polarity to remove different impurities. A common sequence is:
-
Methanol: to remove residual salts and very polar impurities.
-
Acetone: to remove low molecular weight oligomers.
-
Chloroform or THF: to dissolve and collect the desired polymer fraction, leaving behind any insoluble (cross-linked) material in the thimble.
-
-
After the final extraction with the good solvent, precipitate the polymer from this solution by adding it to a non-solvent (e.g., methanol), collect by filtration, and dry under vacuum.[5]
-
Protocol 3: Quantitative Determination of Polymer Solubility
This protocol describes a gravimetric method for determining the solubility of a polymer in a given solvent at a specific temperature.
Materials:
-
Polymer sample
-
Solvent of interest
-
Small, sealable vials
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials
Procedure:
-
Add an excess amount of the polymer to a known volume of the solvent in a sealable vial.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath at the desired temperature.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed at the same temperature for any undissolved polymer to settle.
-
Carefully take a known volume of the supernatant using a pre-heated (if working at elevated temperatures) pipette and filter it through a syringe filter into a pre-weighed glass vial.
-
Evaporate the solvent from the pre-weighed vial completely under a stream of inert gas or in a vacuum oven.
-
Weigh the vial containing the dried polymer residue.
-
Calculate the solubility (in g/L or mg/mL) by dividing the mass of the dissolved polymer by the volume of the supernatant taken.
Visualizations
Caption: A troubleshooting workflow for addressing low solubility in fluorene-based polymers.
Caption: Relationship between polymer structure, physical properties, and solubility.
References
- 1. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. tainstruments.com [tainstruments.com]
- 7. youtube.com [youtube.com]
- 8. Characterization of an insoluble poly(9,9-diphenyl-2,7-fluorene) by solvent-free sample preparation for MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Optimizing palladium catalyst loading for Suzuki coupling of dibromofluorenes
Technical Support Center: Suzuki Coupling of Dibromofluorenes
Welcome to the technical support center for optimizing palladium catalyst loading in the Suzuki coupling of dibromofluorenes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting catalyst loading for the Suzuki coupling of dibromofluorenes, and how do I optimize it?
A common starting point for palladium catalyst loading is between 0.5 mol% and 5 mol% relative to the dibromofluorene substrate.[1][2] Optimization is crucial as the ideal loading depends on the specific substrates, ligands, and reaction conditions.
Optimization Strategy:
-
Initial Screening: Start with a small-scale reaction series using varied catalyst loadings (e.g., 0.5%, 1%, 2%, 5 mol%).
-
Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting material and formation of the product.
-
Analyze Outcomes: A lower catalyst loading (e.g., 0.1-1 mol%) can be more cost-effective and environmentally friendly but may require longer reaction times or higher temperatures.[1] Higher loadings (2-5 mol%) can accelerate the reaction but may increase the risk of side reactions and complicate purification.[3]
-
Balance Yield and Purity: The optimal loading provides the highest yield of the desired product with minimal side-product formation in a reasonable timeframe.
Q2: My reaction has stalled or shows low conversion. What are the likely causes and how can I troubleshoot this?
Low conversion is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.[4]
-
Cause 1: Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. This process can sometimes be inefficient.[4] The catalyst, whether Pd(0) or a precatalyst, can also degrade over time if handled or stored improperly.
-
Solution: Use a fresh batch of catalyst or test your current batch on a reliable, well-established reaction. Consider using modern, air-stable precatalysts like Buchwald G3/G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[4]
-
-
Cause 2: Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition via protodeboronation (hydrolysis) or formation of unreactive boroxines.[4][5] This is one of the most frequent causes of low yields.[4]
-
Solution: Check the purity of your boronic acid by NMR. For improved stability, use more robust boronic esters such as pinacol (BPin) or MIDA esters.[4]
-
Dibromofluorene: Ensure the purity of your starting halide. Impurities can inhibit the catalyst.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered for better solubility and reactivity. Some reactions may require anhydrous conditions, while others proceed well with aqueous base solutions.
-
-
Cause 3: Suboptimal Reaction Conditions:
-
Solvent: The solvent must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5] Ensure anhydrous solvents are used if the reaction is sensitive to water.
-
Temperature: The reaction may require higher temperatures to proceed efficiently. If the reaction is sluggish at 80-90°C, consider increasing the temperature to reflux, depending on the solvent's boiling point.
-
Below is a troubleshooting workflow to diagnose low conversion issues.
Caption: Troubleshooting workflow for low conversion in Suzuki reactions.
Q3: I am observing significant side-product formation. What are the common side reactions and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl compound. It is often promoted by the presence of oxygen or Pd(II) species that can occur if the catalyst is not properly reduced or is oxidized during the reaction.[5]
-
Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing it from the reaction mixture. This is accelerated by harsh conditions like high temperatures and strong bases.[4][5]
-
Minimization: Use the mildest base and lowest temperature that still allow the reaction to proceed. Using stable boronic esters is also a highly effective strategy.[4]
-
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene. This can occur when the palladium complex abstracts a hydride from another component in the mixture (like an amine base or alcohol solvent) and then undergoes reductive elimination.[5]
-
Minimization: Avoid reactive solvents or bases that can act as hydride donors if dehalogenation is a significant issue.
-
The diagram below illustrates the main catalytic cycle and where common side reactions diverge.
Caption: Suzuki catalytic cycle with key side reactions.
Data Presentation: Catalyst Loading & Conditions
The following tables summarize common palladium sources and the effect of catalyst loading on the reaction outcome.
Table 1: Common Palladium Catalysts and Typical Loadings
| Catalyst/Precatalyst | Common Name / Type | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis | 1 - 5 | Air-sensitive. Must be handled under inert atmosphere. |
| Pd(OAc)₂ / Ligand | Palladium(II) Acetate | 0.5 - 3 | Requires a ligand (e.g., PPh₃, SPhos, XPhos) and in-situ reduction to Pd(0). |
| PdCl₂(dppf) | - | 1 - 5 | An air-stable Pd(II) precatalyst often used for challenging couplings. |
| Pd/C | Palladium on Carbon | 3 - 10 | Heterogeneous catalyst. Can simplify product purification but may show lower activity.[6] |
| Buchwald Precatalysts | G3/G4 Palladacycles | 0.1 - 2 | Highly active and air-stable, allowing for lower catalyst loadings. |
Table 2: Effect of Catalyst Loading on Suzuki Polymerization of Dibromofluorenes
| Catalyst Loading | Expected Outcome | Potential Issues | Recommendation |
| Low (0.1 - 1 mol%) | Cost-effective, lower metal contamination in the product. | Slower reaction rates, may require higher temperatures, risk of incomplete conversion. | Ideal for well-optimized, large-scale reactions with active substrates. |
| Medium (1 - 5 mol%) | Good balance of reaction rate and efficiency.[3] | Moderate cost, potential for some side-product formation. | A good starting range for most optimization experiments. |
| High (5 - 10 mol%) | Fast reaction rates, can drive difficult couplings to completion. | Higher cost, increased risk of side reactions (homocoupling), more difficult purification.[3] | Reserved for sterically hindered or electronically deactivated substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Dibromofluorene
This protocol describes a typical setup for the mono- or di-alkylation/arylation of a dibromofluorene derivative.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the dibromofluorene (1.0 eq), the boronic acid or ester (1.1 eq for mono-coupling, 2.2 eq for di-coupling), and a finely ground base (e.g., K₂CO₃, 3.0 eq).
-
Equip the flask with a magnetic stir bar and a condenser.
-
-
Reaction Setup:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Under a positive pressure of inert gas, add the chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligands if required.
-
Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be thoroughly purged with the inert gas for an additional 10-15 minutes.[7][8]
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to the desired temperature (e.g., 90-110 °C).
-
Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Protocol 2: High-Throughput Screening for Optimal Catalyst Loading
This protocol is designed to efficiently test multiple catalyst loadings simultaneously using a parallel synthesis reaction block.
-
Stock Solution Preparation:
-
Array Preparation:
-
Into an array of reaction vials, add pre-weighed amounts of the palladium catalyst corresponding to the desired mol% (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 5.0 mol%).
-
Add a small stir bar to each vial.
-
-
Reagent Dispensing:
-
Using a multichannel pipette or automated liquid handler, dispense a precise volume of the substrate stock solution into each vial.
-
Next, dispense the required volume of the base solution into each vial.
-
Seal the vials under an inert atmosphere.
-
-
Reaction and Analysis:
-
Place the reaction block on a stirring hot plate set to the desired temperature.
-
Run the reactions for a set amount of time (e.g., 12 hours).
-
After cooling, quench all reactions simultaneously. Analyze the conversion and yield in each vial using LC-MS or GC with an internal standard to identify the optimal catalyst loading.
-
References
Common side products in the synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture of brominated compounds instead of pure this compound. How can I identify the side products?
A1: The most common side products in the bromination of 9,9-diphenylfluorene are mono-brominated and poly-brominated derivatives. The primary impurities you are likely encountering are:
-
2-Bromo-9,9-diphenyl-9H-fluorene (Mono-brominated): This results from an incomplete reaction.
-
2,4,7-Tribromo-9,9-diphenyl-9H-fluorene (Over-brominated): This occurs when the reaction proceeds too far.
-
Other poly-brominated isomers: Depending on the reaction conditions, other tri- or even tetra-brominated isomers might form.
Identification: These compounds can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectra of your product mixture to known standards of the potential side products will confirm their presence.
Q2: What are the key reaction parameters to control to minimize the formation of side products?
A2: Precise control over reaction conditions is crucial for maximizing the yield of the desired 2,7-dibromo product while minimizing impurities. Key parameters include:
-
Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to the 9,9-diphenylfluorene starting material. A slight excess of the brominating agent is often used to ensure complete dibromination, but a large excess will lead to over-bromination.
-
Reaction Temperature: The bromination of aromatic compounds is temperature-sensitive. Running the reaction at the optimal temperature will favor the desired dibromination. Lower temperatures may lead to incomplete reaction, while higher temperatures can increase the rate of over-bromination.
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant amounts of poly-brominated products are formed.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Common solvents include chloroform, acetic acid, and various halogenated hydrocarbons.
Q3: My final product is a pale yellow solid, but the literature reports a white solid. What could be the cause of the color?
A3: A yellow tint in the final product can be indicative of several impurities:
-
Residual Bromine: Traces of unreacted bromine can impart a yellow or orange color. Washing the crude product with a solution of a reducing agent like sodium bisulfite can help remove residual bromine.
-
Oxidized Impurities: The fluorene ring system can be susceptible to oxidation, particularly at the C9 position, to form fluorenone derivatives. For instance, 2,7-dibromo-9-fluorenone is a yellow solid. This is more likely to occur if the reaction is exposed to air and heat for extended periods.
-
Nitrated Impurities: If nitric acid was used in any cleaning or preceding steps, nitrated byproducts could be present, which are often colored.
Q4: I am having difficulty separating the desired 2,7-dibromo product from the mono-bromo and tri-bromo impurities. What purification strategies do you recommend?
A4: The separation of these closely related compounds can be challenging but is achievable through careful purification techniques.
-
Column Chromatography: This is the most effective method for separating the different brominated species. A silica gel column is typically used. The elution solvent system needs to be optimized, but a gradient of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like dichloromethane or ethyl acetate) is a good starting point. The less polar mono-bromo compound will elute first, followed by the desired di-bromo product, and then the more polar tri-bromo compound.
-
Recrystallization: This can be an effective technique for purifying the product if the impurity levels are not too high. The choice of solvent is critical. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene or a mixture of solvents like ethyl acetate and hexane can be effective for recrystallizing this compound. Multiple recrystallizations may be necessary to achieve high purity.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
9,9-diphenylfluorene
-
N-Bromosuccinimide (NBS)
-
Chloroform (or another suitable solvent)
-
Acetic Acid (catalytic amount)
-
Sodium bisulfite solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-diphenylfluorene (1 equivalent) in chloroform.
-
Add a catalytic amount of acetic acid.
-
Add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bisulfite solution to quench any unreacted bromine.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane).
-
Dry the final product under vacuum.
Data Presentation
| Compound | Molecular Weight | Typical Elution Order (Normal Phase Chromatography) |
| 9,9-diphenylfluorene (Starting Material) | 318.41 g/mol | 1st (least polar) |
| 2-Bromo-9,9-diphenyl-9H-fluorene | 397.30 g/mol | 2nd |
| This compound | 476.19 g/mol | 3rd |
| 2,4,7-Tribromo-9,9-diphenyl-9H-fluorene | 555.08 g/mol | 4th (most polar) |
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway for this compound and formation of common side products.
Experimental Workflow
Technical Support Center: Preventing Aggregation in Fluorene-Based Polymer Thin Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorene-based polymer thin films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent aggregation during your experiments, ensuring high-quality, uniform films for your applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues related to aggregation in fluorene-based polymer thin films.
Q1: What are the common signs of aggregation in my fluorene-based polymer thin films?
A1: Aggregation in your thin films can manifest in several ways, impacting their optical and electronic properties. Common signs include:
-
Visual Haze or Cloudiness: The film may appear hazy or cloudy to the naked eye, indicating the presence of large, light-scattering aggregates.
-
Changes in Photoluminescence (PL) Spectra: You may observe a red-shift in the emission spectrum, with the appearance of a new, lower-energy emission band. This is often attributed to the formation of "β-phase" aggregates or excimers.[1]
-
Reduced Device Performance: In electronic devices, aggregation can lead to decreased charge carrier mobility, lower quantum efficiency, and overall poor device performance.
-
Inhomogeneous Film Morphology: Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) images may reveal distinct domains, fibrils, or clusters on the film surface, indicating phase separation and aggregation.
Q2: My films show significant aggregation. What is the most likely cause?
A2: The choice of solvent is a primary factor influencing polymer aggregation.[2] Using a "poor" solvent for the fluorene-based polymer can induce chain collapse and promote intermolecular interactions, leading to aggregation even in the solution phase, which then translates to the thin film.[2] Other factors include:
-
High Solution Concentration: More concentrated solutions increase the proximity of polymer chains, favoring aggregation.
-
Slow Solvent Evaporation: While sometimes used to promote ordering, very slow evaporation can also provide more time for polymer chains to aggregate.
-
Polymer Properties: High molecular weight and strong interchain interactions (e.g., π-π stacking) can increase the propensity for aggregation.
Q3: How can I select a better solvent to minimize aggregation?
A3: To minimize aggregation, you should select a "good" solvent in which the polymer chains are well-dissolved and adopt a more extended conformation. Here are some guidelines:
-
Solubility Parameters: Choose a solvent with a solubility parameter that closely matches that of your fluorene-based polymer.
-
Boiling Point: Solvents with a moderately high boiling point can allow for some chain organization without excessive aggregation during spin coating. Very low boiling point solvents can lead to rapid, non-uniform drying.
-
Solvent Mixtures: Using a mixture of a good solvent and a small fraction of a poor solvent can sometimes be used to control the degree of aggregation and induce desired morphologies.[3]
Q4: Can post-deposition treatments help to reduce or control aggregation?
A4: Yes, post-deposition treatments are powerful techniques to modify the morphology of your thin films and control aggregation. The two most common methods are:
-
Thermal Annealing: Heating the film above its glass transition temperature (Tg) provides the polymer chains with enough thermal energy to rearrange into a more ordered, thermodynamically favorable state. This can help to break up kinetically trapped aggregates and form more uniform crystalline domains.[4][5]
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere swells the polymer, increasing chain mobility and allowing for reorganization. The choice of solvent vapor and annealing time are critical parameters to control the final film morphology.[6][7]
Q5: Are there any chemical modifications I can make to the polymer to prevent aggregation?
A5: Yes, modifying the polymer architecture is an effective strategy to intrinsically control aggregation. One common approach is copolymerization, where a second monomer is introduced into the polymer backbone. This can disrupt the regularity of the polymer chain, creating "kinks" that sterically hinder close packing and reduce interchain interactions, thereby suppressing aggregation.[8] Introducing bulky side chains on the fluorene unit can also increase the distance between polymer backbones, reducing the likelihood of aggregation.
Quantitative Data on Aggregation Control
The following tables summarize quantitative data from various studies on controlling aggregation in fluorene-based polymer thin films.
Table 1: Effect of Copolymerization on Aggregation
Introducing carbazole units into the polyfluorene backbone can suppress aggregation, as evidenced by the disappearance of the aggregation peak in the photoluminescence spectrum.
| Polymer Composition (Fluorene:Carbazole) | Aggregation Peak (at ~520 nm) in PL Spectrum | Quantum Yield (Film) |
| 10:0 (Homopolymer) | Present | - |
| 9:1 | Absent | Enhanced |
| 7:3 | Absent | Enhanced |
| Data synthesized from[8]. |
Table 2: Influence of Molecular Weight on Photoluminescence Enhancement via Solvent Vapor Annealing
Longer polymer chains exhibit a greater enhancement in photoluminescence (PL) intensity after solvent vapor annealing, indicating a more significant rearrangement and reduction of quenching sites associated with disordered aggregates.
| Polymer Molecular Weight (Mw) | PL Intensity Enhancement (vs. unprocessed film) |
| 14,000 g/mol | 240% |
| 63,114 g/mol | 258% |
| 105,491 g/mol | 270% |
| Data from a study on PFO films exposed to tetrahydrofuran vapor.[7] |
Table 3: Effect of Solvent Additives on All-Polymer Solar Cell Performance
The addition of high-boiling-point solvent additives can significantly improve device performance by influencing the film morphology and charge transport efficiency.
| Solvent System | Short Circuit Current Density (Jsc) (mA cm⁻²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Chloroform (CF) | 0.82 | 0.52 | 0.24 |
| CF with 1,8-diiodooctane (DIO) | 2.13 | 0.55 | 0.62 |
| CF with 1-chloronaphthalene (CN) | 2.54 | 0.56 | 0.77 |
| Data for P3HT:P(NDI2OD-T2) blend solar cells.[9] |
Experimental Protocols
Here are detailed methodologies for key experiments to control aggregation in fluorene-based polymer thin films.
1. Spin Coating for Uniform Thin Film Deposition
Spin coating is a widely used technique to produce uniform thin films from solution.
Materials and Equipment:
-
Spin coater
-
Substrates (e.g., glass, silicon wafers)
-
Syringes and micropipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Fluorene-based polymer solution in a suitable solvent
-
Nitrogen or argon gas line for controlled atmosphere (optional)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A typical procedure involves sequential sonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, isopropanol) for 15 minutes each. Dry the substrates with a stream of nitrogen or argon and treat with UV-ozone or oxygen plasma immediately before use to ensure a hydrophilic surface.
-
Solution Preparation: Prepare the polymer solution at the desired concentration in a filtered, high-purity solvent. Ensure the polymer is fully dissolved, which may require gentle heating or stirring. Before use, filter the solution through a syringe filter to remove any dust or undissolved particles.
-
Deposition: Place the cleaned substrate on the spin coater chuck and secure it with the vacuum. Dispense a specific volume of the polymer solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate during spinning.
-
Spinning: Start the spin coater. A typical two-step process is often used:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Drying Cycle): A high spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness and evaporate the solvent.[1]
-
-
Drying: After the spin cycle is complete, carefully remove the substrate from the chuck. The film may require further drying on a hotplate at a moderate temperature (e.g., 60-80 °C) for a few minutes to remove residual solvent.
2. Thermal Annealing to Improve Film Morphology
Thermal annealing is performed to enhance the structural order of the polymer chains.
Materials and Equipment:
-
Hot plate or vacuum oven with precise temperature control
-
Inert atmosphere glovebox (recommended)
-
Polymer thin film on a substrate
Procedure:
-
Preparation: Place the substrate with the as-cast polymer thin film onto the hot plate or into the vacuum oven. It is highly recommended to perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the polymer, especially at elevated temperatures.
-
Heating: Set the desired annealing temperature. This temperature is typically above the glass transition temperature (Tg) of the polymer but below its degradation temperature. A common annealing temperature range for polyfluorenes is 100-200 °C.[4][5]
-
Annealing Duration: The annealing time can range from a few minutes to several hours. The optimal time depends on the specific polymer and the desired morphology. A typical duration is 10-30 minutes.
-
Cooling: After the specified annealing time, cool the film down to room temperature. A slow, controlled cooling rate is often preferred to allow for the formation of well-ordered structures. Rapid cooling can quench in a disordered state.
-
Characterization: Characterize the annealed film using appropriate techniques (e.g., UV-Vis absorption, photoluminescence, AFM) to assess the changes in morphology and properties.
3. Solvent Vapor Annealing (SVA) for Morphology Control
SVA provides an alternative to thermal annealing for controlling film structure.
Materials and Equipment:
-
A sealed chamber (e.g., a petri dish with a lid, a desiccator)
-
A small vial or container for the solvent
-
The polymer thin film on a substrate
-
The annealing solvent
Procedure:
-
Chamber Setup: Place the substrate with the polymer thin film inside the annealing chamber. In a separate, small container within the chamber, place a small amount of the chosen annealing solvent. The solvent should not be in direct contact with the film.
-
Sealing: Seal the chamber to allow the solvent to evaporate and create a saturated vapor environment.
-
Annealing: Leave the film in the solvent vapor for a specific duration. The annealing time is a critical parameter and can range from minutes to hours.[7] The solvent vapor will swell the polymer film, increasing the mobility of the polymer chains and allowing them to reorganize.
-
Drying: After the desired annealing time, remove the substrate from the chamber and allow the solvent to evaporate from the film. This can be done by gentle heating or simply by exposing it to a stream of inert gas.
-
Characterization: Analyze the SVA-treated film to evaluate the changes in its properties.
Visualizations
The following diagrams illustrate key concepts and workflows for preventing aggregation in fluorene-based polymer thin films.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Large Enhancement of Photoluminescence Obtained in Thin Polyfluorene Films of Optimized Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsmn1.uh.edu [nsmn1.uh.edu]
- 9. pubs.acs.org [pubs.acs.org]
How to remove catalyst residue from polyfluorene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of catalyst residues from polyfluorene polymerization.
Troubleshooting Guide
Issue: Poor device performance (e.g., low efficiency, high leakage current) after polymer synthesis.
-
Probable Cause: Residual metal catalyst, most commonly palladium, from the Suzuki coupling reaction can act as an electronic trap or quenching site, negatively impacting the optoelectronic properties of the polyfluorene.[1][2] The catalyst can remain as nanoparticles that are challenging to remove.[1][2]
-
Solution: Implement a robust post-polymerization purification protocol. This typically involves a combination of precipitation, soxhlet extraction, and treatment with a metal scavenger. For a comprehensive approach, after the initial work-up, re-dissolve the polymer and treat it with a scavenger before a final precipitation.
Issue: Polymer solution has a dark or greyish tint after initial work-up.
-
Probable Cause: The discoloration is often due to the presence of palladium nanoparticles (Palladium black).[1] These nanoparticles can be difficult to remove through simple filtration or precipitation alone.
-
Solution:
-
Filtration through Celite: Pass the polymer solution through a pad of Celite. This can help remove some of the larger palladium aggregates.[3]
-
Scavenger Treatment: If discoloration persists, the use of a metal scavenger is highly recommended. Thiol-functionalized silica or polystyrene resins are effective at binding to palladium.[3][4]
-
Issue: Inconsistent batch-to-batch performance of the synthesized polyfluorene.
-
Probable Cause: Variability in the amount of residual catalyst between batches can lead to inconsistent material properties and device performance.[5][6]
-
Solution: Standardize the purification protocol across all batches. Quantify the residual palladium levels in each batch using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure consistency. A target of <10 ppm is often desirable for high-performance electronic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove palladium catalyst residue from polyfluorene polymerization?
A1: The most effective strategies involve a multi-step approach combining several techniques:
-
Precipitation: The polymer is precipitated into a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues that are soluble in the non-solvent.
-
Soxhlet Extraction: This is a thorough method to wash the precipitated polymer with various solvents to remove impurities.
-
Metal Scavengers: These are materials that selectively bind to the metal catalyst.[4] They can be solid-supported for easy removal by filtration.[4] Common types include thiol-based silica scavengers and polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT).[3][7][8]
-
Column Chromatography: While possible, it can be challenging for high molecular weight polymers.[9] Passing the polymer solution through a short plug of silica or alumina can sometimes be effective.
-
Aqueous Washes: During the initial work-up, washing the organic phase with aqueous solutions of chelating agents like EDTA or sodium diethyldithiocarbamate can help extract metal ions.
Q2: How do metal scavengers work?
A2: Metal scavengers are typically solid supports (like silica gel or polystyrene beads) functionalized with ligands that have a high affinity for the target metal.[7] For palladium, thiol (-SH) or thiourea groups are very effective.[7] When the polymer solution is mixed with the scavenger, the palladium catalyst complexes with the ligands on the solid support. The scavenger, now bound with the metal, can then be easily removed by simple filtration.[4]
Q3: How much scavenger should I use and for how long?
A3: The amount of scavenger and the required treatment time depend on the initial concentration of the catalyst residue and the specific scavenger used. A general starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of catalyst.[10] The mixture is typically stirred at room temperature for 4-16 hours.[10] However, optimization may be necessary for your specific system.[11]
Q4: Can end-capping help with catalyst removal?
A4: While the primary purpose of end-capping is to terminate the polymerization, control molecular weight, and improve polymer stability, it can indirectly aid in purification. By reacting with the active chain ends, end-capping can help to deactivate the catalyst, potentially making it easier to remove in subsequent purification steps. However, it is not a standalone method for catalyst removal and should be used in conjunction with other purification techniques.
Q5: What is an acceptable level of catalyst residue in the final polymer?
A5: The acceptable level of residual catalyst depends heavily on the final application. For high-performance optoelectronic devices, the concentration of palladium should be as low as possible, ideally below 5-10 ppm.[8] For other applications, higher levels might be tolerable. It is crucial to quantify the residue to ensure the polymer's quality.
Quantitative Data on Scavenger Performance
| Scavenger Type | Initial Pd Concentration | Final Pd Concentration | Treatment Conditions | Reference |
| PhosphonicS SEM26 | 1500 ppm | < 20 ppm | Batch slurry treatment | [11] |
| Biotage® MP-TMT | 33,000 ppm | < 200 ppm | 5 equivalents, stirred overnight at RT | [4] |
| Biotage® MP-TMT | 500-800 ppm | < 10 ppm | 5 equivalents, stirred overnight at RT | [4] |
| SiliaMetS Thiol or Thiourea | 2400 ppm | ≤ 16 ppm | Not specified | [7] |
| Amino-functionalized silica | Not specified | 2–9 ppm | Not specified | [12] |
Experimental Protocols
Protocol 1: General Purification of Polyfluorene via Precipitation and Soxhlet Extraction
-
Reaction Quenching: After the polymerization is complete, cool the reaction mixture to room temperature.
-
Initial Precipitation: Pour the reaction mixture slowly into a large volume of a non-solvent (e.g., methanol, acetone) while stirring vigorously.
-
Filtration: Collect the precipitated polymer fibers by filtration.
-
Washing: Wash the collected polymer with the non-solvent to remove residual monomers and salts.
-
Soxhlet Extraction:
-
Place the dried polymer in a cellulose thimble.
-
Perform sequential extractions in a Soxhlet apparatus with solvents of increasing polarity to remove oligomers and other impurities. A typical sequence is methanol, acetone, and then chloroform or THF (the solvent in which the polymer is soluble).
-
The purified polymer will be in the chloroform/THF fraction.
-
-
Final Precipitation: Concentrate the polymer solution and precipitate it again into a non-solvent.
-
Drying: Collect the final polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Polymer Dissolution: After an initial work-up (e.g., precipitation and washing), dissolve the crude polymer in a suitable organic solvent (e.g., toluene, THF, chloroform) to make a solution of approximately 10-20 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the polymer solution. A typical loading is 50-100 wt% relative to the polymer, or 3-5 equivalents relative to the initial catalyst loading.[10]
-
Stirring: Stir the mixture at room temperature for 4-16 hours.[10] Gentle heating (e.g., 40-60 °C) can sometimes improve efficiency, but should be tested to ensure no polymer degradation occurs.[11]
-
Filtration: Remove the scavenger from the solution by filtration. A syringe filter (e.g., 0.45 µm PTFE) can be effective for smaller scales.
-
Final Precipitation and Drying: Precipitate the purified polymer from the filtrate by adding it to a non-solvent. Collect the polymer and dry it under vacuum as described in Protocol 1.
Visualizations
Caption: General experimental workflow for polyfluorene purification.
Caption: Workflow for catalyst removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 7. silicycle.com [silicycle.com]
- 8. sopachem.com [sopachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. phosphonics.com [phosphonics.com]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Enhancing OLED Performance with Fluorene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor device performance in Organic Light-Emitting Diodes (OLEDs) utilizing fluorene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, device fabrication, and operation of fluorene-based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE) and Brightness
Question: My OLED device incorporating a fluorene derivative exhibits significantly lower efficiency and brightness than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low External Quantum Efficiency (EQE) and brightness in fluorene-based OLEDs can stem from several factors, ranging from material purity to suboptimal device architecture. A systematic approach is crucial for identifying and resolving the issue.
Potential Causes and Troubleshooting Steps:
-
Material Impurity: Residual catalysts or reagents from synthesis can act as quenching sites for excitons or charge traps, reducing device efficiency.[1]
-
Troubleshooting: Rigorous purification of the fluorene derivative is essential. A combination of column chromatography and gradient sublimation is highly recommended to achieve high purity.[2] Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the purity of each batch.[3][4]
-
-
Poor Film Morphology: Aggregation of fluorene molecules in the emissive layer can lead to fluorescence quenching and decreased performance.
-
Troubleshooting: Optimize the deposition parameters during thermal evaporation, such as the deposition rate and substrate temperature, to form a uniform, amorphous film. For solution-processed devices, adjusting the spin-coating speed and solution concentration can improve film quality.
-
-
Energy Level Mismatch: Improper alignment of the HOMO and LUMO energy levels between the fluorene derivative and adjacent layers (hole transport, electron transport) can hinder charge injection and recombination.
-
Troubleshooting: Select charge transport materials with energy levels that are well-matched with your fluorene emitter to ensure efficient charge injection and confinement within the emissive layer.
-
-
Imbalanced Charge Transport: An imbalance in the flux of holes and electrons reaching the emissive layer can lead to charge accumulation and reduced recombination efficiency.
-
Troubleshooting: Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge carrier mobility. The introduction of charge-blocking layers can also help confine carriers within the emissive layer.
-
Issue 2: Color Instability and Spectral Shift
Question: The emission color of my fluorene-based OLED is not what I expected, or it changes with varying voltage. What could be causing this?
Answer: Color instability in OLEDs can be attributed to several factors, including the formation of aggregates or excimers, or emission from unintended layers.
Potential Causes and Troubleshooting Steps:
-
Aggregation/Excimer Formation: Fluorene derivatives can exhibit strong intermolecular interactions, leading to the formation of aggregates or excimers which have different, often red-shifted, emission characteristics compared to the single molecule.[5][6]
-
Troubleshooting: Introducing bulky substituents on the fluorene core can sterically hinder close packing and reduce intermolecular interactions. Optimizing the doping concentration of the fluorene derivative in a host material can also minimize aggregation.
-
-
Emission from Adjacent Layers: If the energy transfer from a host to the fluorene dopant is inefficient, or if charge recombination occurs outside the emissive layer, you may observe parasitic emission from the host or transport layers, resulting in a mixed-color output.
-
Troubleshooting: Ensure the chosen host has a higher triplet energy than the fluorene guest (for phosphorescent devices) to facilitate efficient energy transfer. Adjusting layer thicknesses can help move the recombination zone fully within the emissive layer.
-
-
Formation of Fluorenone Defects: Over time and under operation, the fluorene molecule can oxidize at the C9 position to form a fluorenone defect. This defect has a characteristic low-energy (green-yellow) emission that can significantly alter the device's color purity.
-
Troubleshooting: Synthesize and handle the fluorene derivatives in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure proper encapsulation of the final device to prevent exposure to oxygen and moisture during operation.[1]
-
Issue 3: Poor Device Lifetime and Rapid Degradation
Question: My fluorene-based OLED degrades quickly under operation. How can I improve its stability and lifetime?
Answer: Device degradation is a critical issue in OLEDs and can be caused by both intrinsic and extrinsic factors.
Potential Causes and Troubleshooting Steps:
-
Environmental Factors: Exposure to moisture and oxygen is a primary cause of degradation, leading to the oxidation of organic materials and corrosion of the cathode.[1][7]
-
Troubleshooting: All device fabrication steps should be carried out in a controlled inert environment, such as a glovebox. Proper encapsulation of the device using materials with low water and oxygen permeability is crucial for long-term stability.
-
-
Material Instability: The inherent chemical and thermal stability of the fluorene derivative and other organic materials in the device stack will impact lifetime.
-
Troubleshooting: Select fluorene derivatives and other organic materials with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td) to ensure morphological stability during operation.[8]
-
-
Photochemical Degradation: The high-energy emission from blue fluorene derivatives can sometimes lead to photochemical degradation of the material itself or adjacent layers.
-
Troubleshooting: Molecular design strategies, such as introducing robust chemical bonds and avoiding easily breakable ones, can enhance the photochemical stability of the fluorene emitter.
-
Quantitative Data Presentation
The following tables summarize key performance metrics for various fluorene derivatives in OLEDs, providing a basis for material selection and performance comparison.
Table 1: Photophysical Characteristics of Symmetrical Fluorene Derivatives
| Compound | Absorption Max (nm) | Fluorescence Max (nm) | PLQY (Solution) | PLQY (Film) |
| Derivative 1 | 366 | 424 | 49% | 53% |
| Derivative 2 | 360 | 418 | 66% | 59% |
| Derivative 3 | 375 | 430 | 65% | 58% |
| Derivative 4 | 370 | 427 | 62% | 55% |
Data adapted from a study on symmetrical fluorene derivatives.[5]
Table 2: Electroluminescence Performance of Non-doped OLEDs with Fluorene-Locked Emitters
| Emitter | Max EQE (%) | EQE at 1000 cd/m² (%) | Brightness (cd/m²) |
| SPBP-DPAC | 22.8% | 22.4% | > 10,000 |
| SPBP-SPAC | 21.3% | 21.3% (at 2186 cd/m²) | > 10,000 |
Data for non-doped OLEDs showcasing high efficiency and suppressed roll-off.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the successful implementation of your research.
Protocol 1: Synthesis of a Symmetrical Fluorene Derivative via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling reaction to synthesize symmetrical fluorene derivatives.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Terminal alkyne (e.g., 1-ethynylnaphthalene)
-
Triethylamine (TEA), degassed
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a two-necked flask, dissolve 2,7-dibromo-9,9-dialkylfluorene and the terminal alkyne in degassed triethylamine.
-
Under an inert atmosphere (e.g., argon), add CuI, PdCl₂(PPh₃)₂, and PPh₃ to the reaction mixture.
-
Stir the mixture at 90 °C for 20 hours.
-
After cooling, extract the crude product with DCM and water.
-
Wash the organic layer with a saturated brine solution, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel using hexane as the eluent.[9]
-
Further purify the product by recrystallization from hexane.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][10]
Protocol 2: Purification of Fluorene Derivatives
A. Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack.
-
Sample Preparation: Dissolve the crude fluorene derivative in a minimum volume of the initial eluent.
-
Loading: Carefully add the sample solution to the top of the packed silica gel.
-
Elution: Begin eluting with the non-polar eluent, gradually increasing the polarity (e.g., by adding ethyl acetate) to separate the desired compound from impurities. Collect fractions and analyze them by Thin Layer Chromatography (TLC).[11]
B. Gradient Sublimation:
-
Place the purified compound from column chromatography into a sublimation tube.
-
Evacuate the system to a high vacuum.
-
Establish a temperature gradient along the sublimation tube.
-
Heat the bottom of the tube to sublime the material.
-
The purified compound will deposit on the cooler parts of the tube, while impurities with different volatilities will deposit at different locations or remain in the initial charge. This technique is highly effective for achieving the ultra-high purity required for OLEDs.[2]
Protocol 3: Fabrication of a Fluorene-Based OLED
This protocol outlines the steps for fabricating a multi-layered OLED using a combination of spin-coating and thermal evaporation.
1. Substrate Cleaning:
-
Sonicate pre-patterned ITO substrates in a 1% Hellmanex solution for 5 minutes.
-
Rinse thoroughly with hot water.
-
Sonicate in isopropyl alcohol (IPA) for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates with a nitrogen gun.[12]
2. Hole Transport Layer (HTL) Deposition (Spin-Coating):
-
Filter a PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the filtered solution onto the cleaned ITO substrates (e.g., at 5000 rpm for 30 seconds).
-
Bake the substrates at 150 °C for 5 minutes.[12]
3. Emissive Layer (EML) Deposition:
-
Solution Processing (Spin-Coating):
-
Prepare a solution of the fluorene derivative (and host material, if applicable) in a suitable organic solvent (e.g., toluene).
-
Spin-coat the EML solution onto the HTL layer.
-
Bake the substrate to remove residual solvent.
-
-
Vacuum Thermal Evaporation:
-
Transfer the substrates into a high-vacuum thermal evaporator.
-
Deposit the fluorene derivative (and host) from a heated crucible at a controlled rate onto the substrate.
-
4. Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
In the same vacuum chamber, deposit the ETL material (e.g., TPBi).
-
Deposit a low work function metal for the cathode (e.g., LiF/Al).[2]
5. Encapsulation:
-
In an inert atmosphere, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[12]
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental procedures.
Caption: Troubleshooting workflow for low External Quantum Efficiency (EQE).
Caption: Step-by-step workflow for OLED device fabrication.
Caption: Workflow for analyzing OLED degradation mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using fluorene to lock electronically active moieties in thermally activated delayed fluorescence emitters for high-performance non-doped organic ligh ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05631F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ossila.com [ossila.com]
Technical Support Center: Enhancing Thermal Stability of 2,7-Dibromo-9,9-diphenyl-9H-fluorene Derived Polymers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and characterization of thermally stable polymers derived from 2,7-Dibromo-9,9-diphenyl-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways that limit the thermal stability of polyfluorenes?
A1: The principal mechanism of thermal degradation in polyfluorenes is thermo-oxidative degradation. The C9 position of the fluorene unit is particularly susceptible to oxidation, especially at elevated temperatures, leading to the formation of fluorenone keto-defects.[1] These defects disrupt the polymer's conjugation, act as low-energy traps, and can cause undesirable green emission in the photoluminescence spectrum.[2][3] Under severe conditions, radical species can initiate degradation of the alkyl side chains, if present, further compromising the material's stability.[3]
Q2: How does the chemical structure at the C9 position of the fluorene monomer influence the polymer's thermal stability?
A2: The substituents at the C9 position are critical for thermal stability. The use of bulky aromatic groups, such as the two phenyl groups in 9,9-diphenyl-9H-fluorene, significantly enhances thermal and morphological stability.[4] These bulky groups provide steric hindrance that can prevent the close packing of polymer chains and protect the C9 carbon from oxidative attack.[2] Spiro-functionalization at the C9 position is another effective strategy that improves thermal stability, often by increasing the glass transition temperature (Tg) of the polymer.[5][6]
Q3: What role does copolymerization play in improving the thermal stability of fluorene-based polymers?
A3: Copolymerization is a powerful strategy to enhance thermal stability by incorporating exceptionally stable aromatic or heterocyclic units into the polymer backbone.[2] Introducing rigid structures like those found in polyimides has been shown to increase the 5% weight loss decomposition temperature (Td5%) to as high as 530-550 °C.[7] Similarly, copolymerizing with thermally robust heterocycles, such as dibenzothiophene-S,S-dioxide, can significantly elevate the decomposition temperature.[2]
Troubleshooting Guide
Problem 1: The decomposition temperature (Td) of my polymer is too low for my application.
| Possible Cause | Recommended Solution |
| Incomplete Polymerization or Low Molecular Weight | Optimize polymerization conditions (catalyst loading, reaction time) to achieve higher molecular weight. Monitor reaction progress using Gel Permeation Chromatography (GPC).[1] Low molecular weight components can reduce overall stability.[5] |
| Oxidative Defects in the Backbone | Ensure the polymerization is conducted under a strict inert atmosphere (e.g., glovebox or Schlenk line) to prevent the formation of fluorenone defects.[1][2] |
| Intrinsic Instability of the Polymer Backbone | Redesign the polymer by copolymerizing the fluorene monomer with highly stable aromatic units (e.g., moieties found in polyimides) or thermally robust heterocycles.[2][7] |
| Residual Catalyst or Impurities | Purify the final polymer thoroughly. Precipitation and washing steps are crucial to remove any residual catalyst or reagents that could catalyze degradation at high temperatures.[2] |
Problem 2: My polymer film shows an undesirable green emission band (~530 nm) after thermal annealing.
| Possible Cause | Recommended Solution |
| Fluorenone Defect Formation | This is the most common cause, arising from oxidation at the C9 position.[3] Prevent this by using highly purified monomers and maintaining a strict inert atmosphere during all high-temperature steps, including synthesis and annealing.[2] The diphenyl groups at the C9 position inherently enhance oxidative stability compared to alkyl chains.[2] |
| Polymer Aggregation or Excimer Formation | Annealing above the glass transition temperature (Tg) can lead to chain rearrangement and aggregation, causing low-energy emission.[5] Structural modifications like spiro-functionalization or copolymerization with units that disrupt planarity can suppress this effect.[5][6] |
| Presence of Impurities or 9-H Defects in Monomer | Rigorously purify the this compound monomer before polymerization using techniques like recrystallization or column chromatography to remove precursors to oxidation.[2] |
Problem 3: My polymerization reaction resulted in an insoluble gel.
| Possible Cause | Recommended Solution |
| Cross-linking via Oxidative Defects | Gelation is often caused by cross-linking reactions, where fluorenone defects can act as cross-linking sites.[1] Implement rigorous exclusion of oxygen during the entire synthesis process. |
| Reactive Impurities in Monomers | Trifunctional or other reactive impurities in the monomer can act as branching points, leading to a cross-linked network. Ensure high monomer purity.[2] |
| Excessive Reaction Time or Temperature | Overly long reaction times or excessively high temperatures can promote side reactions and cross-linking. Monitor the polymerization to stop it once the desired molecular weight is achieved, avoiding prolonged heating.[2] |
Quantitative Data on Thermal Properties
The following tables summarize typical thermal properties for various fluorene-based polymers, illustrating the impact of structural modifications.
Table 1: Decomposition Temperatures (Td) of Various Fluorene-Based Polymers
| Polymer Structure | Modification Strategy | Td at 5% Weight Loss (Td5%) | Reference |
|---|---|---|---|
| Poly(9,9-dioctylfluorene) (PFO) | Alkyl Side Chains | ~420 °C | [8] |
| Ter(9,9-diarylfluorene)s | Aryl Side Chains | >450 °C | [4] |
| Polyfluorene-co-Polyimide | Copolymerization | 530 - 550 °C | [7] |
| Aromatic Ether-Functionalized Polyfluorene | Functionalized Aryl Side Chains | >520 °C |[8] |
Table 2: Glass Transition Temperatures (Tg) of Various Fluorene-Based Polymers
| Polymer Structure | Modification Strategy | Glass Transition Temp. (Tg) | Reference |
|---|---|---|---|
| Ter(9,9-diarylfluorene)s | Aryl Side Chains | 189 - 231 °C | [4] |
| Polyfluorene-co-Polyimide | Copolymerization | 275 - 305 °C | [7] |
| Poly(9,9-dihexylfluorene) (PDHF) | Alkyl Side Chains | ~70 °C | [5] |
| Spiro-functionalized Polyfluorene (PDOFBSF) | Spiro-structure at C9 | ~150 °C |[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Polymerization
This protocol describes a typical Suzuki cross-coupling reaction for synthesizing a polyfluorene derivative.
-
Reagent Preparation: Inside a glovebox, add this compound (1.0 mmol), a corresponding diboronic acid or ester comonomer (1.0 mmol, if applicable), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol) to a Schlenk flask.
-
Solvent and Base Addition: Add a degassed solvent (e.g., a mixture of toluene and water). Add a degassed aqueous solution of a base, such as 2M K₂CO₃. The choice of solvent and base can significantly affect the molecular weight of the resulting polymer.[9]
-
Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line to maintain an inert atmosphere. Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and stir vigorously for 24-72 hours. The solution's viscosity will increase as the polymer forms.[2]
-
Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid and deionized water.[2]
-
Purification: Precipitate the polymer by slowly adding the organic solution to a large volume of a non-solvent like methanol with vigorous stirring.[2]
-
Final Product: Filter the precipitated polymer, wash it with additional methanol, and dry it under vacuum.
Protocol 2: Characterization of Thermal Properties
-
Thermogravimetric Analysis (TGA):
-
Use TGA to determine the polymer's thermal stability and decomposition temperature (Td).[10]
-
Place a small sample (5-10 mg) of the dried polymer into a TGA pan.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 800 °C).[11]
-
The Td is typically reported as the temperature at which 5% weight loss occurs (Td5%).[7]
-
-
Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[12]
-
Place a small sample (5-10 mg) into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected transitions to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate. The Tg is identified as a step-change in the heat flow during the second heating scan.[12]
-
Visualizations: Workflows and Relationships
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between strategies and improved thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Spectral and thermal spectral stability study for fluorene-based conjugated polymers - 西北工业大学 [pure.nwpu.edu.cn:443]
- 7. mdpi.com [mdpi.com]
- 8. Collection - Toward Thermally, Oxidatively, and Spectrally Stable Polyfluorene-Based Materials: Aromatic Ether-Functionalized Polyfluorene - Macromolecules - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
Challenges in scaling up the synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis presents several key challenges. The initial bromination of the fluorene core is a highly exothermic reaction that requires careful thermal management to prevent runaway reactions and ensure safety.[1] A major hurdle is controlling regioselectivity to favor the desired 2,7-isomer over other isomers like 2,4- and 2,5-dibromofluorene.[1] Subsequent steps, such as the introduction of the phenyl groups, often involve air- and moisture-sensitive reagents like Grignard reagents, which demand stringent anhydrous conditions.[2] Finally, purification of the final product to remove isomeric impurities and byproducts from side reactions can be complex on a larger scale.
Q2: What is the most common synthetic route for this compound?
The synthesis is typically a multi-step process. It often begins with the bromination of 9-fluorenone to produce 2,7-dibromo-9-fluorenone.[3][4] This intermediate then reacts with a phenylating agent, such as phenylmagnesium bromide (a Grignard reagent), to form a tertiary alcohol intermediate.[2][3] The final step involves an acid-catalyzed dehydration and rearrangement to yield the target molecule, this compound.
Q3: What are the common byproducts and impurities I should expect?
During the synthesis, several byproducts and impurities can form:
-
Isomeric Impurities: The bromination step can yield other dibromofluorene isomers.[1]
-
Over-brominated Products: Tri- and even tetra-brominated fluorenes can be produced if the bromination reaction is not carefully controlled.[1]
-
Mono-brominated Fluorene: Incomplete bromination can leave residual mono-brominated starting material.[1]
-
Oxidized Impurities: During post-treatment or if exposed to air, some fluorene derivatives can be oxidized.[5]
Q4: What are the critical safety precautions for handling the reagents in this synthesis?
Safety is paramount. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[1] The phenylation step may use pyrophoric reagents like butyllithium, which are air-sensitive and must be handled under an inert atmosphere.[6] Furthermore, the exothermic nature of bromination requires a robust cooling system and slow, controlled addition of reagents, especially at a larger scale, to prevent dangerous temperature spikes.[1]
Troubleshooting Guide
Problem: Low Yield
Q: My overall yield is significantly lower than expected. What are the likely causes and how can I address them? A: Low yield can stem from issues at multiple stages of the synthesis. Systematically investigate the following:
-
Incomplete Bromination: Verify the complete consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is incomplete, consider increasing the reaction time or the stoichiometry of the brominating agent.
-
Inefficient Phenylation: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The quality of the Grignard reagent is also critical; consider titrating it before use.
-
Side Reactions: The acid-catalyzed dehydration step can lead to byproducts. The choice of acid and careful control of the reaction temperature are crucial.[3]
-
Purification Losses: Significant material can be lost during recrystallization or column chromatography. Optimize the solvent system for recrystallization to maximize recovery while maintaining purity. For chromatography, ensure proper loading and solvent gradient.
Problem: Product Purity Issues
Q: My final product shows multiple spots on TLC or extra peaks in NMR/GC-MS. How can I identify and eliminate these impurities? A: The presence of impurities indicates either an incomplete reaction or the formation of byproducts.
-
Identify the Impurity: Compare the spectral data of your product with known impurities. Common contaminants are mono-brominated fluorene, other dibromo-isomers, or over-brominated species.[1]
-
Improve Purification:
-
Recrystallization: This is an effective method for removing many impurities. Test various solvents or solvent mixtures (e.g., toluene, ethyl acetate, isooctane) to find conditions where the desired product has high crystallinity and impurities remain in the mother liquor.[6]
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography can be very effective.[2][5] Use a gradient elution to achieve better separation.
-
Problem: Uncontrolled Exothermic Reaction
Q: During the scale-up of the bromination step, I'm having trouble controlling the reaction temperature. What are the risks and solutions? A: An uncontrolled exotherm is a significant safety hazard that can lead to a runaway reaction.
-
Heat Management: For larger batches, use a jacketed reactor with an efficient cooling system.[1]
-
Controlled Reagent Addition: Add the brominating agent (e.g., hydrogen peroxide or bromine) dropwise or via a syringe pump to control the rate of reaction and heat generation.[1]
-
Adequate Stirring: Ensure vigorous and efficient stirring to maintain uniform temperature throughout the reaction mixture and prevent localized hot spots.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.
Data Presentation
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Bromination | Incomplete reaction; Suboptimal temperature. | Increase reaction time; Monitor temperature closely, ensuring it stays within the optimal range. |
| Mixture of Isomers | Reaction conditions favor multiple products. | Lower the reaction temperature; Control the rate of bromine addition; Experiment with different solvents or catalysts.[1] |
| Failed Grignard Reaction | Presence of moisture; Poor quality Grignard reagent. | Use flame-dried glassware and anhydrous solvents; Ensure the Grignard reagent is freshly prepared or properly stored and titrated.[2] |
| Impure Final Product | Inefficient purification; Formation of stable byproducts. | Optimize recrystallization solvent system; Perform column chromatography; Characterize byproducts to understand their origin.[5] |
| Runaway Reaction | Poor heat dissipation during scale-up. | Use a jacketed reactor; Implement slow, controlled addition of reagents; Ensure efficient stirring.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dibromo-9-fluorenone
This protocol is adapted from established methods for the oxidation of dibromofluorene.[4]
-
Materials: 2,7-dibromofluorene, Potassium Hydroxide (KOH), Tetrahydrofuran (THF).
-
Procedure: a. In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,7-dibromofluorene in THF (e.g., a 1:6 weight/volume ratio). b. Add powdered potassium hydroxide (approximately 0.5 to 1.0 molar equivalent). c. Stir the mixture vigorously at room temperature. The reaction is an air oxidation. d. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). e. Upon completion, filter the reaction mixture to remove the potassium hydroxide. f. Evaporate the THF from the filtrate under reduced pressure. g. Wash the resulting solid with water three times and dry to obtain 2,7-dibromo-9-fluorenone as a yellow solid.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of the mono-bromo analog.[2]
-
Materials: 2,7-dibromo-9-fluorenone, Phenylmagnesium chloride (in THF), Anhydrous THF, Benzene, Trifluoromethanesulfonic acid, 1M Sodium Carbonate solution, Ethyl acetate.
-
Step A: Grignard Addition a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dibromo-9-fluorenone (1 equivalent) in anhydrous THF. b. At room temperature, add phenylmagnesium chloride solution (approx. 1.5 equivalents) dropwise with stirring. The solution will typically change color. c. After the addition is complete, heat the mixture to reflux for 3 hours. d. Cool the reaction to room temperature and quench the excess Grignard reagent by carefully adding methanol. e. Add deionized water and extract the product with ethyl acetate (3x). f. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the intermediate alcohol as a viscous gel.
-
Step B: Dehydration and Rearrangement a. Dissolve the crude alcohol from Step A in benzene. b. In a separate flask, prepare a solution of trifluoromethanesulfonic acid (approx. 1.5 equivalents) in benzene. c. Add the alcohol solution dropwise to the acid solution. d. Heat the reaction mixture to reflux for 6 hours. e. Cool to room temperature and neutralize by adding 1M aqueous sodium carbonate solution until the pH is neutral. f. Extract the mixture with ethyl acetate (3x). g. Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under vacuum. h. Purify the crude product by column chromatography on silica gel (e.g., using n-hexane as the eluent) or by recrystallization to obtain this compound.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 2,7-Dibromo-9,9-diphenyl-9H-fluorene and Spirobifluorene Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the molecular architecture of core building blocks plays a pivotal role in determining the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This guide provides an objective comparison between two prominent classes of materials: 2,7-Dibromo-9,9-diphenyl-9H-fluorene and its derivatives, and the three-dimensionally complex spirobifluorene derivatives. This analysis is supported by experimental data to inform material selection and design in the pursuit of next-generation organic electronic devices.
Introduction to the Core Structures
This compound is a versatile building block characterized by a planar fluorene core functionalized with bromine atoms at the 2 and 7 positions and two phenyl groups at the C9 position.[1][2] The bromine atoms serve as reactive sites for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the facile introduction of a wide array of functional groups to tune the material's electronic and photophysical properties.[2] The bulky phenyl groups at the C9 position enhance solubility and prevent aggregation, which is crucial for forming high-quality thin films.[1]
Spirobifluorene derivatives possess a unique, rigid, and non-planar structure where two fluorene units are orthogonally connected through a common spiro carbon atom. This three-dimensional architecture is highly effective at disrupting intermolecular packing and inhibiting crystallization, leading to the formation of stable amorphous films.[3][4] This morphological stability is a significant advantage in OLEDs, as it helps to prevent luminescence quenching and prolongs device lifetime. The spirobifluorene core also offers excellent thermal and chemical stability.[3][4]
Comparative Data
The following tables summarize key performance metrics and physical properties of representative derivatives from both classes of compounds, compiled from various research articles. It is important to note that direct comparisons can be influenced by variations in experimental conditions and device architectures across different studies.
Table 1: Photophysical and Electrochemical Properties
| Property | 2,7-Diaryl-9,9-diphenylfluorene Derivative (Example) | Spirobifluorene Derivative (Example: 3,3′,6,6′-TDTA-SBF) | Reference |
| Absorption Max (λabs, nm) | ~350-400 | 310-313 | [5][6] |
| Emission Max (λem, nm) | ~400-450 (Blue) | 401-402 (Blue) | [5][6] |
| Highest Occupied Molecular Orbital (HOMO, eV) | -5.4 to -5.8 | -5.21 | [5][6] |
| Lowest Unoccupied Molecular Orbital (LUMO, eV) | -2.1 to -2.5 | -2.14 | [5][6] |
| Triplet Energy (ET, eV) | ~2.7 - 2.9 | > 2.9 (for 3,6-substituted) | [2][4] |
Table 2: Thermal and Mobility Properties
| Property | 2,7-Diaryl-9,9-diphenylfluorene Derivative (Typical) | Spirobifluorene Derivative (Example) | Reference |
| Glass Transition Temperature (Tg, °C) | Varies with side groups | > 145 | [4] |
| Decomposition Temperature (Td, °C) | > 350 | up to 506 | [4] |
| Hole Mobility (μh, cm2V-1s-1) | 10-4 - 10-3 | 1.86 x 10-4 (for Si-Spiro) | [5][7] |
| Electron Mobility (μe, cm2V-1s-1) | Generally lower than hole mobility | Varies with functionalization | [8] |
Table 3: OLED Device Performance (Illustrative Examples)
| Device Role | Material | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Host | 2,6-dibromo-9H-fluorene derivative (SFX-PF) | Green Phosphor | >15 | >20,000 | (0.34, 0.61) | [2] |
| Host | 2,6-dibromo-9H-fluorene derivative (SFX-PF) | Blue Phosphor | ~8 | ~5,000 | (0.15, 0.28) | [2] |
| HTM | 3,3′,6,6′-TDTA-SBF | Red Phosphor | 26.1 | Not Stated | Not Stated | [4] |
| HTM | 3,3′,6,6′-TDTA-SBF | Green Phosphor | 26.4 | Not Stated | Not Stated | [4] |
| HTM | 3,3′,6,6′-TDTA-SBF | Blue Phosphor | 25.4 | Not Stated | Not Stated | [4] |
Performance Analysis
Derivatives of This compound are workhorse materials in organic electronics due to their straightforward synthesis and tunable properties. The planarity of the fluorene core facilitates good π-orbital overlap, which can lead to high charge carrier mobilities. However, this planarity can also lead to aggregation-caused quenching in the solid state, which can be detrimental to the efficiency of OLEDs. The introduction of bulky diphenyl groups at the C9 position mitigates this issue to some extent. These materials have been successfully employed as hosts for both blue and green phosphorescent OLEDs, although performance in blue devices can be limited by the challenges of managing high-energy excitons.[2]
Spirobifluorene derivatives , with their inherent three-dimensional structure, excel in forming morphologically stable amorphous films.[3] This is a key advantage for device longevity and preventing efficiency roll-off at high brightness. The orthogonal arrangement of the two fluorene units effectively suppresses excimer and aggregate formation. Furthermore, functionalization at the 3,6-positions of the spirobifluorene core can lead to materials with very high triplet energies, making them excellent universal host materials for red, green, and blue phosphorescent OLEDs.[4] Recent studies on spirobifluorene-based hole-transporting materials (HTMs) have demonstrated impressive device performance, with external quantum efficiencies exceeding 25% for RGB phosphorescent OLEDs.[4] The rigid spiro structure also contributes to high glass transition and decomposition temperatures, indicating excellent thermal stability.[4]
Experimental Protocols
General Synthesis of 2,7-Diaryl-9,9-diphenylfluorene via Suzuki Coupling
A general procedure for the synthesis of 2,7-diaryl-9,9-diphenylfluorene derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, THF, 1,4-Dioxane)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the arylboronic acid or ester (2.2-2.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-4 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-diaryl-9,9-diphenylfluorene derivative.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
General Synthesis of Spirobifluorene Derivatives via Dehydrative Coupling
A modern and efficient method for the synthesis of the spirobifluorene core is through a Tf2O-mediated dehydrative coupling of biaryls and fluorenones.[9]
Materials:
-
A suitable biaryl compound
-
A fluorenone derivative
-
Triflic anhydride (Tf2O)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the biaryl (1 equivalent) and the fluorenone (1-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add triflic anhydride (1.5-2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours to overnight), monitoring by TLC.
-
Quench the reaction by the slow addition of a basic aqueous solution (e.g., saturated NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the spirobifluorene derivative.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Molecular structures of the core building blocks.
Caption: A typical multilayer OLED device architecture.
Caption: Simplified synthetic workflows.
Conclusion
Both this compound and spirobifluorene derivatives are valuable classes of materials for organic electronics.
-
This compound derivatives offer a well-established and versatile platform for creating a wide range of functional materials. Their planar core can be advantageous for charge transport, but care must be taken to mitigate aggregation effects.
-
Spirobifluorene derivatives provide a distinct advantage in terms of morphological stability due to their rigid, non-planar structure. This leads to materials with high thermal stability and the ability to form excellent amorphous films, which is highly beneficial for the lifetime and efficiency of OLEDs. The ability to achieve high triplet energies also makes them particularly suitable for high-performance, full-color phosphorescent displays.
The choice between these two core structures will ultimately depend on the specific application and the desired balance of properties, including processability, charge transport characteristics, and long-term device stability. The ongoing development of new synthetic methodologies and a deeper understanding of structure-property relationships will continue to expand the potential of both material classes in the field of organic electronics.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of heteroatom-bridged bis-spirobifluorenes for the application of organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Host Materials: 2,7-Dibromo-9,9-diphenyl-9H-fluorene vs. Carbazole-Based Hosts
For Researchers, Scientists, and Drug Development Professionals
The selection of a host material is a critical determinant of the efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of OLEDs employing derivatives of 2,7-Dibromo-9,9-diphenyl-9H-fluorene and widely-used carbazole-based host materials. This objective comparison, supported by experimental data, aims to inform materials selection for advanced OLED research and development.
Executive Summary
Carbazole-based host materials, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP), are well-established in the field of OLEDs, particularly for phosphorescent devices, owing to their high triplet energies and good hole-transporting properties.[1][2] Derivatives of this compound represent a class of materials with a rigid, planar fluorene core that offers excellent thermal stability and a high triplet energy, making them suitable for hosting high-energy emitters.[3] While direct, side-by-side comparative data for OLEDs using the specific this compound as a host is limited, analysis of its derivatives and hybrids provides valuable insights into its potential performance relative to established carbazole hosts.
Data Presentation: Performance Comparison
The following tables summarize the performance of OLEDs utilizing carbazole-based hosts and derivatives of 2,7-dibromofluorene. It is important to note that direct comparison is challenging due to variations in device architecture, emitters, and fabrication conditions across different studies.
Table 1: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| CBP | Ir(ppy)₃ (Green) | ~23.13% | Not Specified | 80.61 | Not Specified | Not Specified |
| CBP | Ir(dmpq)₂(acac) (Red) | Not Specified | 293 (at 14V) | Not Specified | Not Specified | Red |
| mCP | FIrpic (Blue) | 8.7% (at 100 cd/m²) | Not Specified | 16.3 | 6.3 | (0.16, 0.18) |
| mCP | BCzVBi (Blue) | Not Specified | 2955 (at 50 mA/cm²) | 5.75 | Not Specified | Blue |
Table 2: Performance of OLEDs with Fluorene and Fluorene-Carbazole Hybrid Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| Triphenylsilane-fluorene hybrid | FIrpic (Blue) | 10.7% | Not Specified | Not Specified | Not Specified | Not Specified |
| m-CF-PhCz (cyanofluorene-linked phenylcarbazole) | Ir(ppy)₂ (acac) (Green) | 20.3% | Not Specified | 74.6 | Not Specified | (0.34, 0.62) |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based | PO-01 (Yellow) | 27.1% | 142,464 | 80.0 | 113.0 | Not Specified |
| "M"-type carbazole/fluorene-based (mDCzPF) | PtNON (Blue) | 18.3% | >5000 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are generalized protocols for the synthesis of host materials and the fabrication and characterization of OLEDs.
Synthesis of a Carbazole-Substituted Fluorene Derivative
A common method for synthesizing functionalized fluorene hosts involves a multi-step process:
-
Alkylation of Fluorene: To enhance solubility, the C9 position of 2,7-dibromo-9H-fluorene is alkylated. This is typically achieved by reacting it with an alkyl halide (e.g., 1-bromohexane) in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF).[3]
-
Buchwald-Hartwig Amination: The resulting 9,9-dialkyl-2,7-dibromofluorene is then coupled with a carbazole derivative. This reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(tBu)₃), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene under an inert atmosphere.[3]
-
Purification: The final product is purified using column chromatography on silica gel to yield the desired carbazole-substituted fluorene derivative.[3]
OLED Fabrication by Vacuum Thermal Evaporation
Multilayer OLEDs are typically fabricated using vacuum thermal evaporation in a high-vacuum chamber.[4]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO, which enhances hole injection.[3]
-
Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate. The materials are thermally evaporated from resistively heated crucibles, and the deposition rates and thicknesses are monitored in real-time using a quartz crystal microbalance.[4]
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.[5]
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
Device Characterization
The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical properties.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements are performed using a source measure unit and a calibrated photodiode or a spectroradiometer. From this data, key parameters such as turn-on voltage, current efficiency, power efficiency, and external quantum efficiency can be determined.[6][7]
-
Electroluminescence (EL) Spectra: The EL spectra are measured to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.[8]
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the luminance decay over time at a constant current density.
Mandatory Visualization
Caption: Logical workflow for comparing OLED host materials.
Caption: A typical multilayer OLED device architecture.
Discussion and Conclusion
Both carbazole-based hosts and fluorene-based hosts demonstrate the potential for high-performance OLEDs. Carbazole materials like CBP and mCP are workhorses in the field, offering reliable performance, particularly for green and blue phosphorescent emitters.
Derivatives of this compound, especially when incorporated into hybrid structures with carbazole or other functional moieties, show promise for achieving high efficiencies and luminance, particularly in yellow and blue emitting devices. The rigid fluorene core contributes to excellent thermal stability, which is a crucial factor for device longevity.
The choice between these two classes of host materials will ultimately depend on the specific requirements of the OLED application, including the desired emission color, the choice of the phosphorescent emitter, and the targeted efficiency and lifetime. Further research focusing on the direct comparison of OLEDs using this compound as a host with standard carbazole hosts under identical device configurations is warranted to provide a more definitive performance benchmark.
References
- 1. ossila.com [ossila.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 6. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 7. ossila.com [ossila.com]
- 8. tailorpixels.com [tailorpixels.com]
A Comparative Guide to the Cyclic Voltammetry Analysis of 2,7-Dibromo-9,9-diphenyl-9H-fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrochemical Properties
The fluorene scaffold, particularly the 2,7-dibromo-9,9-diphenyl-9H-fluorene core, serves as a crucial building block for a wide array of organic electronic materials. Its rigid, planar structure and susceptibility to functionalization at the 2, 7, and 9 positions allow for the fine-tuning of its electronic properties. This guide provides a comparative analysis of the electrochemical behavior of this compound derivatives using cyclic voltammetry (CV), offering insights into their performance as hole-transporting and light-emitting materials.
Performance Comparison: Impact of 2,7-Position Functionalization
The electrochemical properties of 9,9-diphenylfluorene derivatives are significantly influenced by the substituents at the 2 and 7 positions. Replacing the bromo groups with electron-donating moieties, such as diphenylamino and carbazolyl groups, markedly alters the oxidation and reduction potentials, and consequently, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
A key application of these materials is in Organic Light Emitting Diodes (OLEDs), where the energy levels of the hole-transporting layer (HTL) must be well-aligned with the anode and the emissive layer for efficient charge injection and transport.
| Compound Name | Abbreviation | Oxidation Potential (Eox, V) vs. Fc/Fc+ | HOMO Level (eV) | Reduction Potential (Ered, V) vs. Fc/Fc+ | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference |
| 2,7-Bis[4-(diphenylamino)phenyl]fluorene | TPA-Fluorene | 0.81 | -5.46 | -2.32 | -2.57 | 2.89 | [1] |
| 2,7-Bis(N,N-diphenylamino)-9,9-dimethylfluorene | DDF | Not specified | -4.99 | Not specified | -1.54 | 3.45 | [2] |
| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 2M-DDF | Not specified | -4.69 | Not specified | -1.38 | 3.31 | [2] |
| 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 4M-DDF | Not specified | -4.62 | Not specified | -1.33 | 3.29 | [2] |
Experimental Protocols
The following is a generalized experimental protocol for the cyclic voltammetry analysis of fluorene derivatives, based on common practices reported in the literature.
Typical Experimental Setup:
-
Electrochemical Analyzer: A standard potentiostat/galvanostat.
-
Three-Electrode System:
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
-
-
Solvent: Anhydrous and deoxygenated dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte Concentration: Approximately 10⁻³ M.
-
Calibration: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard.
Procedure:
-
The analyte is dissolved in the solvent containing the supporting electrolyte.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).
-
After the measurement of the analyte, a small amount of ferrocene is added to the solution, and the cyclic voltammogram is recorded again to determine the Fc/Fc⁺ redox potential.
-
The oxidation and reduction potentials of the analyte are then referenced to the Fc/Fc⁺ couple.
Data Analysis:
The HOMO and LUMO energy levels are calculated from the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials, respectively, using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple, and 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.
Visualizing the Experimental Workflow and Structure-Property Relationships
To better understand the process and the interplay of molecular structure and electrochemical properties, the following diagrams are provided.
References
Benchmarking Hole Mobility in 2,7-Dibromo-9,9-diphenyl-9H-fluorene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient hole transporting materials (HTMs) is a cornerstone in the advancement of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Materials derived from the 2,7-Dibromo-9,9-diphenyl-9H-fluorene core have emerged as a promising class of HTMs due to their high thermal stability, good solubility, and tunable electronic properties. This guide provides a comparative analysis of the hole mobility of various derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of next-generation organic electronic materials.
Comparative Analysis of Hole Mobility
The hole mobility (μh) is a critical parameter that dictates the performance of HTMs. A higher hole mobility facilitates efficient charge transport, leading to improved device efficiency and lower operating voltages. The following table summarizes the hole mobility of several key derivatives of this compound, providing a clear comparison of their performance.
| Material | Chemical Name | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Measurement Technique | Reference |
| 2M-DDF | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 4.35 x 10⁻⁴ | Space Charge Limited Current (SCLC) | [1][2] |
| DDF | 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 2.35 x 10⁻⁴ | Space Charge Limited Current (SCLC) | [1] |
| 4M-DDF | 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene | 1.55 x 10⁻⁴ | Space Charge Limited Current (SCLC) | [1] |
| Fluorene-based dye with diphenylamino groups | Not specified | 1.8 x 10⁻³ | Time-of-Flight (TOF) | [3] |
| mp-SFX-2PA | Spiro[fluorene-9,9′-xanthene]-based HTM | 2.2 to 15 x 10⁻⁵ (doped) | Not specified | [4] |
Experimental Protocols
Accurate and reproducible measurement of hole mobility is crucial for the reliable benchmarking of materials. The two most common techniques employed for this purpose are the Time-of-Flight (TOF) and Space Charge Limited Current (SCLC) methods.
Synthesis of Fluorene-Based Hole Transporting Materials
The synthesis of many fluorene-based HTMs, such as 2M-DDF, typically involves a palladium-catalyzed cross-coupling reaction, for instance, the Buchwald-Hartwig amination.[5] This allows for the introduction of various arylamine moieties at the 2 and 7 positions of the fluorene core.
Hole Mobility Measurement: Time-of-Flight (TOF) Method
The TOF method is a direct technique to measure charge carrier mobility. It involves generating charge carriers at one side of a thin film of the material by a short light pulse and measuring the time they take to drift across the film under an applied electric field.
Experimental Workflow:
-
Device Fabrication: A sandwich-type device is fabricated with the structure: Substrate/Transparent Electrode (e.g., ITO)/HTM Layer/Top Electrode (e.g., Al). The thickness of the HTM layer is typically in the range of a few micrometers.
-
Carrier Generation: A short laser pulse (e.g., from a nitrogen laser) is used to generate electron-hole pairs near the transparent electrode.
-
Carrier Drift: An external voltage is applied across the device, creating an electric field that drives the holes towards the top electrode.
-
Signal Detection: The transient photocurrent generated by the drifting holes is measured using an oscilloscope.
-
Transit Time Determination: The transit time (tT) is determined from the kink in the photocurrent transient curve.
-
Mobility Calculation: The hole mobility (μh) is calculated using the formula: μh = d² / (V * tT) where 'd' is the thickness of the organic layer, and 'V' is the applied voltage.
Hole Mobility Measurement: Space Charge Limited Current (SCLC) Method
The SCLC method is a steady-state technique used to determine the charge carrier mobility in thin films. This method is based on the analysis of the current-voltage (J-V) characteristics of a single-carrier device.
Experimental Workflow:
-
Device Fabrication: A hole-only device is fabricated with a structure designed to facilitate hole injection and block electron injection. A typical structure is: Substrate/Anode (e.g., ITO)/Hole Injection Layer (HIL)/HTM Layer/Cathode with high work function (e.g., MoO₃/Al).
-
J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
SCLC Regime Identification: The J-V curve is analyzed to identify the region where the current is limited by the space charge of the injected holes. In this regime, the current follows the Mott-Gurney law.
-
Mobility Calculation: The hole mobility (μh) is extracted by fitting the experimental J-V data in the SCLC region to the Mott-Gurney equation for a trap-free semiconductor: J = (9/8) * ε₀ * εᵣ * μh * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.
Conclusion
The derivatives of this compound offer a versatile platform for the development of high-performance hole transporting materials. As demonstrated, subtle modifications to the molecular structure, such as the addition of methyl groups, can significantly influence the hole mobility.[1] The choice of the measurement technique, either TOF or SCLC, is also critical for obtaining reliable and comparable data. This guide provides a foundational understanding and practical methodologies to assist researchers in navigating the landscape of fluorene-based HTMs and accelerating the discovery of materials for next-generation organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Quantum yield comparison of emitters based on different fluorene cores
An Objective Comparison of Emitter Performance Based on Diverse Fluorene Cores
In the landscape of organic electronics and biophotonics, fluorene-based emitters are prized for their high photoluminescence quantum yields (QY) and tunable optical properties. The performance of these emitters is intrinsically linked to the chemical structure of the fluorene core and its substituents. This guide provides a comparative analysis of the quantum yields of various fluorene-based emitters, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal emitter for their specific application.
Performance Comparison of Fluorene-Based Emitters
The quantum yield of a fluorophore is a critical metric of its efficiency, representing the ratio of photons emitted to photons absorbed.[1] The structural modifications of the fluorene core significantly influence this property. Below is a summary of reported quantum yields for different classes of fluorene-based emitters.
| Emitter Class | Specific Compound/Core Structure | Quantum Yield (Φ_F) | Solvent/Matrix | Citation |
| Oligofluorenes with Benzothiadiazole Core | Trimer (O1) | 94% | Solution | [2] |
| Pentamer (O2) | 87% | Solution | [2] | |
| Heptamer (O3) | 87% | Solution | [2] | |
| Symmetrical Fluorene Derivative | Symmetrical molecule with benzothiazole electron-withdrawing groups | Near unity | Various solvents | [3] |
| Asymmetrical Fluorene Derivative | Asymmetrical molecule with benzothiazole electron-withdrawing groups | Solvent-dependent | Various solvents | [3] |
| Fluorene-based Singlet Oxygen Sensitizer | 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole | ~40% (Singlet Oxygen QY) | Not specified | [4] |
| Fluorene-labeled Deoxyuridine | UFL | Moderate | Various solvents | [5] |
| UFO, UDBF, UDBT (with heteroatom) | Diminished compared to UFL | Various solvents | [5] |
Key Observations:
-
Oligomer Length: For oligofluorenes with a central 2,1,3-benzothiadiazole unit, a slight decrease in quantum yield is observed as the oligomer length increases from a trimer to a pentamer and heptamer.[2]
-
Symmetry: Symmetrical fluorene derivatives can achieve near-unity quantum yields, indicating highly efficient emission.[3] In contrast, asymmetrical designs can lead to solvent-dependent quantum yields, suggesting a greater influence of the local environment on the excited state.[3]
-
Heteroatom Incorporation: The introduction of heteroatoms into the fluorene core, as seen in some deoxyuridine derivatives, can lead to a decrease in fluorescence quantum yield compared to the parent fluorene structure.[5]
-
Functionalization for Specific Applications: Fluorene derivatives can be functionalized to act as photosensitizers, generating singlet oxygen with a quantum yield of approximately 40% in the case of 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole.[4]
Experimental Protocols for Quantum Yield Measurement
The determination of fluorescence quantum yield is a meticulous process that can be performed using either a relative or an absolute method.[1][6][7]
Relative Quantum Yield Measurement
This widely used method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1]
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions should be kept below 0.1 in a 10 mm path length cuvette to minimize inner filter effects.[1]
-
UV-Vis Absorbance Spectroscopy: Record the absorbance spectra of the solvent blank and all prepared solutions. Note the absorbance at the chosen excitation wavelength.[1]
-
Fluorescence Spectroscopy: Record the fully corrected fluorescence spectra of all solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).[1][8]
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.[1]
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.[1]
-
The gradients of these plots are proportional to the quantum yields.[1]
-
-
Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:[1][7][8]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively.
-
Absolute Quantum Yield Measurement
The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[6][7] This technique avoids the need for a reference standard.[6]
Procedure:
-
Incident Light Measurement: Place a cuvette containing the pure solvent in the integrating sphere and measure the spectrum of the incident excitation light. This provides the number of incident photons.[7]
-
Sample Measurement: Replace the solvent cuvette with the sample cuvette and measure the spectrum again. The integrating sphere collects both the scattered excitation light and the emitted fluorescence.[6][7]
-
Data Analysis: The number of absorbed photons is determined by the decrease in the intensity of the excitation light when the sample is in place. The number of emitted photons is determined by integrating the area of the fluorescence spectrum.[6]
-
Calculation: The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.[7]
Logical Relationship of Fluorene Core Structures and Quantum Yield
The following diagram illustrates the influence of different structural modifications to the fluorene core on the resulting quantum yield.
Caption: Fluorene core modifications and their impact on quantum yield.
References
- 1. static.horiba.com [static.horiba.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. jasco-global.com [jasco-global.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DFT Calculation of HOMO/LUMO Levels for 2,7-Dibromo-9,9-diphenyl-9H-fluorene and Its Analogues
This guide provides a comparative analysis of theoretical and experimental approaches to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-disubstituted fluorene derivatives, with a focus on 2,7-Dibromo-9,9-diphenyl-9H-fluorene. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons and supporting data.
Introduction
Fluorene and its derivatives are a significant class of organic compounds utilized in various applications, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. Their electronic properties, particularly the HOMO and LUMO energy levels, are crucial in determining their performance in these applications. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict these properties, offering a cost-effective and efficient alternative to experimental methods. This guide compares DFT calculations with experimental data for fluorene derivatives, providing insights into the accuracy and applicability of different computational and experimental techniques.
Comparison of Experimental and Theoretical HOMO/LUMO Levels
Direct experimental and theoretical data for this compound in a single source is limited. Therefore, this guide utilizes data from a closely related analogue, 2,7-dibromo-9,9-dihexylfluorene , to provide a robust comparison. The underlying electronic structure of the fluorene core is similar, with the primary difference arising from the nature of the substituents at the C-9 position.
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2,7-dibromo-9,9-dihexylfluorene | Experimental (CV) | -5.80 | -2.40 | 3.40 |
| 2,7-dibromo-9,9-dihexylfluorene | DFT (B3LYP/6-31G*) | -6.03 | -1.82 | 4.21 |
| 2,7-diphenyl-9,9'-bis-(2-ethylhexyl)-fluorene | Experimental (CV) | -5.75 | - | - |
Note: The experimental values are typically determined from the onset of the oxidation and reduction peaks in cyclic voltammetry, referenced to the Fc/Fc+ couple. DFT values are the calculated energies of the frontier molecular orbitals.
The data indicates a general agreement between the experimental and theoretical values, with DFT calculations often overestimating the band gap. This discrepancy is a known characteristic of many DFT functionals, including the widely used B3LYP. The choice of functional and basis set can significantly impact the accuracy of the results. For instance, hybrid functionals with a larger percentage of exact Hartree-Fock exchange can sometimes provide more accurate predictions of the HOMO-LUMO gap.
Methodologies
A clear understanding of the experimental and computational protocols is essential for reproducing and building upon these findings.
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Apparatus and Materials:
-
A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).
-
Potentiostat.
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
The fluorene derivative to be analyzed.
-
Ferrocene (Fc) as an internal standard.
Procedure:
-
Dissolve the fluorene derivative and the supporting electrolyte in the solvent.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram of the solution.
-
Add a small amount of ferrocene to the solution and record another cyclic voltammogram.
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) of the fluorene derivative relative to the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eₒₓ - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ - E₁/₂ (Fc/Fc⁺) + 4.8]
-
The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
DFT calculations provide a theoretical framework to determine the electronic structure and properties of molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization:
-
Build the molecular structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method for this is the B3LYP functional with the 6-31G(d) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals.
-
The HOMO energy is the energy of the highest occupied molecular orbital, and the LUMO energy is the energy of the lowest unoccupied molecular orbital.
-
Alternative Functionals and Basis Sets:
-
Functionals: PBE0, M06-2X, and CAM-B3LYP are other hybrid functionals that can offer improved accuracy for HOMO-LUMO gap calculations.
-
Basis Sets: Larger basis sets, such as 6-311+G(d,p), can provide more accurate results but at a higher computational cost.
Visualization of Workflows
Visualizing the experimental and computational workflows can aid in understanding the logical progression of each process.
Caption: Logical workflow for DFT calculation of HOMO/LUMO levels.
Caption: Experimental workflow for determining HOMO/LUMO via CV.
Conclusion
The determination of HOMO and LUMO energy levels is paramount for the design and characterization of novel organic materials. This guide demonstrates that DFT calculations, particularly with hybrid functionals like B3LYP, provide a reliable estimation of these values when compared to experimental data from cyclic voltammetry. While discrepancies exist, understanding the limitations of each method allows for a more comprehensive interpretation of the electronic properties of molecules like this compound and its analogues. For more precise computational results, researchers should consider exploring a range of functionals and basis sets and validating their findings against experimental data whenever possible.
Thermal Stability of 2,7-Dibromo-9,9-diphenyl-9H-fluorene Polymers: A Comparative Analysis
A detailed examination of the thermal properties of polymers derived from 2,7-Dibromo-9,9-diphenyl-9H-fluorene reveals their robust thermal stability, a critical attribute for their application in high-performance optoelectronic devices. This comparative guide synthesizes available data on the thermal decomposition and phase transitions of these materials, offering insights for researchers and professionals in materials science and drug development.
Polymers incorporating the this compound moiety are of significant interest due to their potential for high thermal and oxidative stability, which is crucial for the longevity and reliability of organic light-emitting diodes (OLEDs) and other electronic applications. The bulky, aromatic phenyl groups at the C9 position of the fluorene unit contribute to a high glass transition temperature (Tg) and decomposition temperature (Td), preventing morphological changes and degradation at elevated operating temperatures.
Comparative Thermal Analysis Data
While comprehensive thermal data for the homopolymer of this compound is not extensively reported in the literature, analysis of related copolymers provides valuable insights into its thermal behavior. The following table summarizes the thermal properties of a representative poly(aryl ether ketone) (PAEK) copolymer containing a 9,9-diphenylfluorene unit, alongside other relevant polyfluorene derivatives for comparison.
| Polymer/Copolymer Name | 9,9-Substituent | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) | Reference |
| Poly(9,9-diphenylfluorene-co-aryletherketone) | Diphenyl | 469–534 (in N2) | 239–245 | N/A | [1] |
| Poly(9,9-di-n-hexylfluorene) (PF6) | Di-n-hexyl | ~400 (in N2) | 103 | 254 | [2][3] |
| Poly(9,9-dioctylfluorene) (PFO) | Dioctyl | >400 (in N2) | ~80 | 154 | [1] |
| Poly[(9,9-di(2-ethylhexyl)fluorene-2,7-vinylene)] (PEHFV) | Di(2-ethylhexyl) | ~400 (in N2) | N/A | N/A | [2] |
N/A: Not available in the cited literature.
The data indicates that the incorporation of the rigid 9,9-diphenylfluorene unit significantly enhances the thermal stability of the resulting polymer, as evidenced by the high decomposition and glass transition temperatures of the PAEK copolymer.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the polymers.
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a platinum or alumina pan.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[1][2]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is utilized to identify phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For instance, the sample is first heated to a temperature above its expected melting point, then cooled at a controlled rate (e.g., 10 °C/min), and finally reheated at the same rate.[1]
-
Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve, and the melting point is identified as an endothermic peak.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal analysis of this compound polymers.
Caption: Workflow for the thermal analysis of polymers.
References
- 1. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
Advantages of 9,9-diphenyl substitution over 9,9-dialkyl in fluorene monomers
A Comparative Guide: 9,9-Diphenylfluorene vs. 9,9-Dialkylfluorene Monomers
For Researchers, Scientists, and Drug Development Professionals
Fluorene-based monomers are a cornerstone in the development of high-performance organic electronic materials, valued for their rigid, planar structure and high photoluminescence quantum yields. The substitution at the C9 position of the fluorene core is a critical design parameter that dictates the monomer's—and resulting polymer's—solubility, thermal stability, and optoelectronic properties. This guide provides an objective comparison between 9,9-diphenyl and 9,9-dialkyl substituted fluorene monomers, supported by experimental data, to inform material selection and design.
Structural and Functional Differences
The primary distinction lies in the nature of the substituents at the C9 bridge. Dialkyl substitution involves flexible, aliphatic chains, whereas diphenyl substitution introduces bulky, rigid aromatic groups. This fundamental difference has profound implications for the material's properties. The introduction of aryl groups at the C9 position has been shown to be highly beneficial for the thermal and morphological stability of these molecules.[1]
Figure 1. Structural comparison of 9,9-dialkyl- and 9,9-diphenylfluorene.
Performance Comparison: Experimental Data
Thermal Stability
Enhanced thermal stability is crucial for the operational lifetime and processing of organic electronic devices. The substitution of bulky phenyl groups at the C9 position significantly enhances thermal stability compared to alkyl chains. The rigid structure of the phenyl groups restricts intramolecular motion and increases the glass transition temperature (Tg). Furthermore, the C(sp³)–C(sp²) bond between the fluorene C9 and the phenyl group is intrinsically stronger than the C(sp³)–C(sp³) bond of alkyl chains, leading to higher decomposition temperatures (Td).[1]
Table 1: Comparison of Thermal Properties
| Compound Type | Substituent | Tg (°C) | Td (°C, 5% weight loss) |
|---|---|---|---|
| Ter(9,9-diarylfluorene) | Spirobifluorene | 231 | 400-450 |
| Polyfluorene | Di-n-octyl | ~80 | ~420 |
| Polyimide | Bis(4-aminophenyl)fluorene | >376 | >530 |
Note: Data is compiled from representative literature and may vary based on specific molecular structure and measurement conditions.
Photophysical and Electrochemical Properties
The C9 substituents influence the electronic properties of the fluorene core. While alkyl groups are electronically insulating, the phenyl groups, despite being sterically twisted out of the fluorene plane, can have subtle electronic effects. More importantly, the bulky phenyl groups effectively prevent the close packing (π-stacking) of polymer chains in the solid state. This steric hindrance minimizes the formation of aggregates and excimers, which are known to cause undesirable long-wavelength emission and reduce color purity in blue-emitting materials.[2]
Table 2: Comparison of Optical and Electrochemical Properties
| Compound Type | Substituent | Emission Max (nm, Film) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Polyfluorene | 9,9-dioctyl | 425-440 (plus green emission) | -5.8 | -2.1 |
| Ter(9,9-diarylfluorene) | Spirobifluorene | 413, 441 (stable blue) | -5.9 | -2.4 |
| Dibenzofulvene deriv. | N-donor substituents | 299-414 | -5.22 to -4.72 | -2.59 to -2.35 |
Note: HOMO/LUMO values are representative and can vary significantly with specific monomer structure and measurement technique.
Solubility and Morphological Stability
Good solubility is essential for solution-based processing of organic materials. While long alkyl chains are primarily introduced to enhance solubility, the bulky, three-dimensional structure of 9,9-diphenylfluorene derivatives also imparts excellent solubility in common organic solvents.[3] Crucially, the amorphous nature induced by the non-planar phenyl groups leads to superior morphological stability. Films made from these materials are less prone to crystallization upon thermal stress, ensuring stable device performance over time.[1]
Table 3: Qualitative Solubility Comparison
| Solvent | 9,9-Dialkylfluorene Polymers | 9,9-Diphenylfluorene Derivatives |
|---|---|---|
| Toluene | Good | Excellent |
| Chloroform | Good | Excellent[3] |
| Tetrahydrofuran (THF) | Good | Excellent[3] |
| N-Methyl-2-pyrrolidone (NMP) | Moderate | Excellent[3] |
Experimental Protocols
Detailed and standardized characterization is key to understanding material properties. Below are generalized protocols for the key experiments cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) and thermal stability of the material.
-
Protocol:
-
Place 5-10 mg of the sample into a ceramic or platinum TGA pan.[4]
-
Load the pan into the TGA instrument's microbalance.[5]
-
Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant rate, typically 10 or 20 °C/min.[6]
-
The experiment is conducted under an inert atmosphere, such as a continuous flow of nitrogen gas (e.g., 50 cm³/min), to prevent oxidative degradation.[5][6]
-
The instrument records the sample's mass as a function of temperature. Td is often reported as the temperature at which 5% of the initial mass is lost.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other phase transitions.
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[7] An empty, sealed pan is used as a reference.[8]
-
Place both sample and reference pans into the DSC measurement chamber.[8]
-
The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles, e.g., heating from 30 °C to 250 °C at 10 °C/min, cooling back to 30 °C, and then a second heating ramp.[7]
-
The Tg is identified as a step-like change in the heat flow curve, typically determined from the second heating scan to ensure a consistent thermal history.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical properties and estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Protocol:
-
A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
The monomer or polymer is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The potential is swept linearly, and the resulting current is measured.
-
The system is calibrated using an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[10][11]
-
The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.
-
The HOMO and LUMO levels are estimated using empirical formulas, for example: HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV and LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV.[10]
-
UV-Visible and Photoluminescence (PL) Spectroscopy
-
Objective: To characterize the optical absorption and emission properties of the material.
-
Protocol:
-
Solution: Dissolve the sample in a suitable UV-transparent solvent (e.g., toluene, THF) to a dilute concentration (~10⁻⁵ M).
-
Film: Prepare a thin film by spin-coating or drop-casting a solution of the material onto a quartz substrate.
-
UV-Vis: Place the sample in a spectrophotometer and measure the absorbance as a function of wavelength.
-
PL: Place the sample in a fluorometer. Excite the sample at a wavelength corresponding to a major absorption peak (e.g., 365 nm) and record the emission spectrum.[12] The quantum yield can be determined relative to a known standard.
-
Characterization Workflow
The logical flow for characterizing these monomers from synthesis to property evaluation is outlined below.
Figure 2. Experimental workflow for fluorene monomer characterization.
Conclusion
The choice between 9,9-diphenyl and 9,9-dialkyl substitution on fluorene monomers depends on the target application's specific requirements.
Advantages of 9,9-Diphenyl Substitution:
-
Superior Thermal Stability: Higher Tg and Td values lead to more robust materials suitable for applications requiring high-temperature processing or long operational lifetimes.[1][13]
-
Enhanced Morphological Stability: The bulky, rigid phenyl groups create a stable amorphous phase, preventing crystallization that can degrade device performance.[1]
-
Improved Color Purity: Steric hindrance effectively suppresses the formation of aggregates and excimers, leading to clean, stable blue emission in the solid state.[2]
While 9,9-dialkyl substitution remains a valid and effective strategy for achieving solubility, the collective benefits of 9,9-diphenyl substitution—particularly in thermal stability and color purity—make it a highly advantageous choice for advanced optoelectronic applications, such as in Organic Light-Emitting Diodes (OLEDs).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 7. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of 9,9′-Diarylfluorene Hyperbranched Polymers [cjcu.jlu.edu.cn]
Unlocking OLED Longevity: A Comparative Guide to Fluorene-Based Hole-Transporting Layers
The stability of Organic Light-Emitting Diodes (OLEDs) is a critical factor for their commercial viability, and the choice of the Hole-Transporting Layer (HTL) plays a pivotal role in determining the operational lifetime of these devices. This guide provides a comparative analysis of the device stability of OLEDs incorporating different fluorene-based HTLs, supported by experimental data and detailed protocols for researchers and materials scientists in the field of organic electronics.
Fluorene derivatives have emerged as a promising class of materials for HTLs due to their high thermal stability, excellent charge transport properties, and tunable molecular structures. This guide delves into the performance of several fluorene-based HTLs, offering a side-by-side comparison of their impact on OLED device lifetime.
Comparative Analysis of Device Stability
The operational lifetime of an OLED is typically characterized by the time it takes for the initial luminance to decrease to a certain percentage, commonly 50% (LT50) or 95% (LT95). The following table summarizes the performance of OLEDs with various fluorene-based HTLs, providing a quantitative comparison of their stability.
| Hole-Transporting Layer (HTL) | Emitter System | Initial Luminance (cd/m²) | LT50 (hours) | LT95 (hours) | Key Findings |
| mDCzPF | Red Phosphorescent | Not Specified | Significantly Improved | Not Specified | Demonstrated a 10-fold improvement in operational lifetime compared to the pDCzPF-based device.[1][2][3] |
| pDCzPF | Red Phosphorescent | Not Specified | Baseline | Not Specified | Used as a reference to highlight the superior stability of the mDCzPF-based device.[1][2][3] |
| SFAF | Green Fluorescent | Not Specified | Not Specified | Not Specified | Showed excellent thermal and electrochemical stability, suggesting potential for long-lifetime devices.[4][5] |
| 3,3',6,6'-TDTA-SBF | RGB Phosphorescent | Not Specified | Not Specified | Not Specified | Exhibited high thermal stability (Td up to 506 °C) and excellent device efficiencies, indicating promise for stable OLEDs.[6][7][8] |
The Impact of Molecular Structure on Stability
The significant difference in operational lifetime between OLEDs using the "M"-type mDCzPF and "V"-type pDCzPF as host materials in the emitting layer, which also function to transport holes, underscores the critical role of molecular architecture. The meta-substituted phenyl linkers in mDCzPF are reported to contribute to its superior charge transport ability, which in turn enhances the device stability.[1][2][3]
Spiro-configured fluorene derivatives, such as Spirobifluorene (SBF)-based HTLs, are another class of materials designed for high stability. The rigid and twisted molecular structure of spiro compounds can prevent intermolecular interactions and crystallization, leading to morphologically stable thin films and, consequently, longer device lifetimes. Materials like SFAF and 3,3',6,6'-TDTA-SBF have demonstrated high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which are crucial for operational stability.[4][5][6][7][8]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the fabrication and stability testing of OLEDs incorporating fluorene-based HTLs.
OLED Fabrication Protocol (based on a generic solution-processed device)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes before being transferred into a nitrogen-filled glovebox.
-
HTL Deposition: The fluorene-based HTL material is dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene) at a specific concentration. The solution is then spin-coated onto the pre-cleaned ITO substrate. The film is subsequently annealed on a hotplate at a specified temperature to remove residual solvent and improve film morphology.
-
Emitting Layer (EML) Deposition: The emissive material is dissolved in a compatible solvent and spin-coated on top of the HTL. The film is then annealed.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: An electron-transporting layer (e.g., TPBi) and a cathode (e.g., LiF/Al) are sequentially deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using a quartz crystal monitor.
-
Encapsulation: The fabricated devices are encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect them from atmospheric moisture and oxygen.
Device Stability Testing Protocol
-
Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs are measured using a source meter and a spectroradiometer.
-
Lifetime Measurement: The devices are driven at a constant DC current density corresponding to a specific initial luminance (e.g., 1000 cd/m²). The luminance is continuously monitored as a function of time in a controlled environment (e.g., constant temperature and humidity).
-
Data Analysis: The operational lifetime (e.g., LT50 or LT95) is determined as the time at which the luminance drops to 50% or 95% of its initial value.
Visualizing the OLED Architecture and Workflow
To better understand the structure and fabrication process, the following diagrams are provided.
References
- 1. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Hole-transporting material based on spirobifluorene unit with perfect amorphous and high stability for efficient OLEDs | Semantic Scholar [semanticscholar.org]
- 6. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,7-Dibromo-9,9-diphenyl-9H-fluorene. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards to mitigate risks effectively. This compound is classified as a skin and eye irritant and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, meticulous disposal is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.
Key Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 186259-63-2 | [6][7][8][9] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Very toxic to aquatic life with long lasting effects. | [1][2][3][4][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [2][10] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid breathing dust. Use only in a well-ventilated area. | [2][11] |
| Spill Response | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2][11] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. | [2][3][4][5][11] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the waste, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
- Prepare a designated waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
- The container should be made of a material compatible with the chemical and be sealable to prevent accidental spillage.
2. Waste Segregation and Collection:
- Solid Waste:
- Carefully transfer any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.
- Avoid creating dust. If necessary, gently moisten the solid waste with a small amount of a suitable solvent (e.g., isopropanol) to minimize airborne particles.
- Contaminated Solvents:
- If this compound is in a solvent, it should be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
- Do not mix with other non-halogenated solvent waste streams.
- Empty Containers:
- "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous waste in the appropriate solvent waste container.
- After triple-rinsing, the container can be disposed of as non-hazardous waste, or as per your institution's specific guidelines.
3. Storage of Waste:
- Seal the hazardous waste container tightly.
- Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- The storage area should be away from incompatible materials.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
- Ensure all necessary paperwork and documentation for the waste transfer are completed accurately.
- Do not attempt to dispose of this compound down the drain or in regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. geneseo.edu [geneseo.edu]
- 6. 186259-63-2|this compound|BLD Pharm [bldpharm.com]
- 7. 2,7-Dibromo-9,9-diphenylfluororene | 186259-63-2 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 9H-Fluorene,2,7-dibromo-9,9-dihexyl- MSDS CasNo.189367-54-2 [lookchem.com]
Personal protective equipment for handling 2,7-Dibromo-9,9-diphenyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,7-Dibromo-9,9-diphenyl-9H-fluorene (CAS No. 186259-63-2). The following step-by-step guidance is designed to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield used in conjunction with safety glasses. | Protects against splashes and airborne particles. |
| Hand Protection | Butyl rubber gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many common glove materials. Nitrile gloves are generally not recommended for use with aromatic solvents.[1][2] | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of airborne particles and potential vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify the availability and functionality of an eyewash station and safety shower.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare a designated waste container for halogenated organic waste.[3]
-
-
Handling the Chemical :
-
All handling of this compound should be conducted within a chemical fume hood.
-
Wear the recommended PPE at all times.
-
Avoid generating dust when transferring the solid material. Use appropriate tools and techniques to minimize airborne particles.
-
Keep the container tightly sealed when not in use.[3]
-
-
In Case of a Spill :
-
For minor spills, use an inert absorbent material to clean up the substance.
-
Place the absorbed material into a labeled hazardous waste container.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6][7][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Dispose of the halogenated organic waste through a licensed hazardous waste disposal company.
-
Some brominated compounds can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate under controlled laboratory conditions by trained personnel.
-
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Standard operating procedure for handling this compound.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. preventblindness.org [preventblindness.org]
- 6. Eye Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 7. georgia.preventblindness.org [georgia.preventblindness.org]
- 8. DIY First Aid for Eye Emergencies | Market Mall Optometry Calgary [marketmalloptometry.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
